Technical Documentation Center

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol
  • CAS: 1314913-84-2

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol: A Proposed Investigational Framework

An In-depth Technical Guide Abstract: The 1,4-benzoxazepine scaffold is a recurring motif in medicinal chemistry, recognized for its presence in compounds with a wide array of biological activities, including anticancer,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: The 1,4-benzoxazepine scaffold is a recurring motif in medicinal chemistry, recognized for its presence in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2] This document presents a comprehensive, multi-phase investigational framework to determine the in vitro mechanism of action (MoA) of the novel compound, 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol. As this is a new chemical entity, this guide is structured as a prospective research plan, outlining a logical progression from broad phenotypic screening to specific molecular target deconvolution. The proposed workflows are designed with self-validating principles and are grounded in established methodologies for compound characterization.

Part 1: Foundational Hypothesis and Initial Profiling

Given the prevalence of anticancer and anti-inflammatory activities within the broader class of benzoxazepine and benzoxazine derivatives, our primary working hypothesis is that 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol (hereafter referred to as 'the compound') possesses either cytotoxic or anti-inflammatory properties.[1][3][4] The initial phase of investigation is therefore designed to rapidly assess these potential activities across relevant biological systems.

Experimental Workflow: Phase 1 Screening

The initial screening phase is designed to provide a " go/no-go " decision for more in-depth mechanistic studies. It involves parallel assessment of cytotoxicity against a panel of cancer cell lines and direct inhibitory activity against key enzymes in the inflammatory cascade.

G cluster_0 Phase 1: Initial Bioactivity Profiling Compound Test Compound: 1-(...-benzoxazepin-7-yl)ethanol Assay1 Experiment 1: Multi-Cell Line Cytotoxicity Assay (MTT) Compound->Assay1 Assay2 Experiment 2: Enzymatic Anti-inflammatory Assay (COX-1/2) Compound->Assay2 Data1 IC50 Values vs. Cancer & Normal Cells Assay1->Data1 Data2 IC50 Values & Selectivity Index (COX-2 vs. COX-1) Assay2->Data2 Decision Decision Point: Proceed to Phase 2 Mechanistic Study? Data1->Decision Data2->Decision

Caption: Phase 1 workflow for initial screening of the test compound.

Experiment 1: Broad-Spectrum Cytotoxicity Screening

Causality and Rationale: The first critical question is whether the compound affects cell viability. An MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell health.[3] By screening against a diverse panel of human cancer cell lines (e.g., lung, cervical, colorectal, breast) alongside a non-cancerous fibroblast line, we can simultaneously determine potency (IC50) and initial therapeutic index (selectivity for cancer cells).[3][5]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells from the selected panel (e.g., A549, HeLa, Caco-2, MCF-7, and primary human fibroblasts) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution series of the test compound in appropriate cell culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: IC50 Values

Cell LineCancer TypeCompound IC50 (µM)Doxorubicin IC50 (µM)
A549Lung Carcinoma[Experimental Result][Experimental Result]
HeLaCervical Adenocarcinoma[Experimental Result][Experimental Result]
Caco-2Colorectal Adenocarcinoma[Experimental Result][Experimental Result]
MCF-7Breast Adenocarcinoma[Experimental Result][Experimental Result]
HDFNormal Dermal Fibroblast[Experimental Result][Experimental Result]
Experiment 2: COX-1/COX-2 Enzymatic Inhibition Assay

Causality and Rationale: Benzoxazine derivatives have been reported to act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[4] A direct enzymatic assay provides a clear, cell-free assessment of the compound's potential to engage this specific anti-inflammatory target. This approach isolates the compound-enzyme interaction from complex cellular signaling.

Protocol: COX Inhibitor Screening Assay (Fluorometric)

This protocol is based on the use of a commercial kit (e.g., from Cayman Chemical or Abcam), which is a standard and reliable method.

  • Reagent Preparation: Prepare all kit components (Assay Buffer, Heme, COX-1 and COX-2 enzymes, Arachidonic Acid substrate) according to the manufacturer's instructions.

  • Compound Dilution: Prepare a dilution series of the test compound. Include a vehicle control (DMSO) and a known selective COX-2 inhibitor (Celecoxib) and a non-selective inhibitor (Ibuprofen) as controls.

  • Enzyme Incubation: In a 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test compound dilutions or controls to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the fluorometric substrate and Arachidonic Acid.

  • Data Acquisition: Immediately begin reading the fluorescence intensity at the specified excitation/emission wavelengths (e.g., 535/587 nm) every minute for 10-20 minutes.

  • Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate IC50 values for both COX-1 and COX-2.

Data Presentation: COX Inhibition and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Compound[Experimental Result][Experimental Result][Calculated Result]
Celecoxib[Experimental Result][Experimental Result][Calculated Result]
Ibuprofen[Experimental Result][Experimental Result][Calculated Result]

Part 2: In-Depth Mechanistic Elucidation (Anticancer Focus)

Assuming a positive result (e.g., potent and selective cytotoxicity) from Phase 1, the next stage is to dissect the underlying molecular mechanism. This section outlines a logical workflow to investigate common hallmarks of cancer cell death: cell cycle arrest and apoptosis.

Experimental Workflow: Phase 2 Mechanistic Deep Dive

G cluster_1 Phase 2: Anticancer MoA Investigation Input Positive Cytotoxicity Hit (e.g., MCF-7 cells) Treat Treat cells with Compound (at IC50 and 2x IC50 concentrations) Input->Treat Assay3 Experiment 3: Cell Cycle Analysis (Propidium Iodide Staining) Treat->Assay3 Assay4 Experiment 4: Apoptosis Assay (Annexin V / PI Staining) Treat->Assay4 Assay5 Experiment 5: Kinase Panel Screen (Biochemical Assay) Treat->Assay5 Output3 Result: Cell Cycle Arrest? (G1, S, or G2/M phase) Assay3->Output3 Output4 Result: Apoptosis Induction? (Early/Late Apoptosis) Assay4->Output4 Output5 Result: Specific Kinase Target(s)? Assay5->Output5 Conclusion Integrated MoA Hypothesis Output3->Conclusion Output4->Conclusion Output5->Conclusion G cluster_pathway Hypothetical Kinase-Driven Proliferation Pathway cluster_cascade Intracellular Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Upregulates Inhibitor Test Compound Inhibitor->RTK Possible Inhibition Point Inhibitor->Raf Possible Inhibition Point

Caption: A generic RTK pathway as a hypothetical target for the compound.

Part 3: Conclusion and Future Directions

This technical guide proposes a systematic, tiered approach to characterizing the in vitro mechanism of action of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol. The initial profiling phase will efficiently determine if the compound warrants further investigation as a cytotoxic or anti-inflammatory agent. Should antiproliferative activity be confirmed, the subsequent mechanistic assays will elucidate whether this effect is mediated through cell cycle disruption, apoptosis induction, or both.

The data generated from this framework will form a robust foundation for a clear mechanistic hypothesis. Future work would involve validating the identified targets using orthogonal methods, such as Western blotting to probe the phosphorylation status of key signaling proteins or thermal shift assays to confirm direct target engagement. This comprehensive in vitro characterization is a critical prerequisite for any subsequent lead optimization and preclinical in vivo evaluation.

References

  • Al-Hourani, B. J., Al-Adhami, M. I., Al-Shar'i, N. A., El-Elimat, T., & Al-Dujaili, E. A. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[4][6]midazo[1,2-d]o[3][4]xazepine and Benzo[f]benzoo[4][6]xazolo[3,2-d]o[3][4]xazepine Derivatives. SciELO. [Link]

  • Kim, D. H. (1977). Derivatives of tetrahydro-1,4-benzodiazepines as Potential Antihypertensive Agents. Journal of Medicinal Chemistry, 20(2), 209-212. [Link]

  • Al-Ostath, A., Al-Tamimi, A. M., Al-Halabi, R., Al-Qawasmeh, R. A., & Taha, M. O. (2023). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 28(11), 4381. [Link]

  • Kumar, A., Sharma, S., Sharma, P., & Kumar, V. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(3), 1485-1497. [Link]

  • Al-Tamimi, A. M., Al-Ostath, A., Al-Qawasmeh, R. A., Al-Halabi, R., & Taha, M. O. (2023). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 13(1), 10185. [Link]

  • Singh, P., Kaur, M., & Kumar, M. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Chemical Papers, 76(1), 359-374. [Link]

  • Sultana, S., & Hossain, M. A. (2021). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 16(24), 3746-3765. [Link]

  • Wang, Y., Li, Y., Wang, Y., & Zhu, C. (2021). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 86(23), 16425-16435. [Link]

  • Riva, S., Rencurosi, A., Rabuffetti, M., Krachmalnicoff, A., & Brenna, E. (2021). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry, 86(11), 7796-7804. [Link]

  • Almendros, M. J., & El-Enany, N. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Fino, C., et al. (2023). Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 94, 129447. [Link]

  • Kujawski, J., et al. (2012). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. ResearchGate. [Link]

  • Fernández-Somalo, M., et al. (2021). Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Organic Letters, 23(15), 5911-5916. [Link]

  • Rawat, A., & Ram, V. J. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Advanced Research, 8(2), 97-109. [Link]

  • Narayana, B., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). [Link]

  • MIT OpenCourseWare. (n.d.). Alcohol Antagonists. [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol: A Technical Guide for Drug Development

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold has emerged as a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the development of epigenetic modulators targeting the CBP/p300 bromodomains. This whitepaper provides an in-depth technical analysis of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol , focusing on its precise molecular weight determination, physicochemical properties, and the crystallographic methodologies required to validate its structural binding modes. As a Senior Application Scientist, I have structured this guide to not only detail the what and how of the experimental workflows but, critically, the why—explaining the causality behind each protocol to ensure you can build self-validating analytical systems in your own laboratory.

Molecular Identity and Physicochemical Properties

Before initiating any structural biology campaign, establishing the exact molecular identity and purity of the ligand is non-negotiable. The compound 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol consists of a 7-membered oxazepine ring fused to a benzene core, with a 1-hydroxyethyl substitution at the 7-position.

The molecular weight is calculated based on its chemical formula (C₁₁H₁₅NO₂ ):

  • Carbon (C₁₁): 11 × 12.011 = 132.121 g/mol

  • Hydrogen (H₁₅): 15 × 1.008 = 15.120 g/mol

  • Nitrogen (N₁): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O₂): 2 × 15.999 = 31.998 g/mol

  • Total Molecular Weight: 193.24 g/mol

To facilitate downstream assay development, the core quantitative properties are summarized in Table 1.

Table 1: Quantitative Physicochemical Profile
PropertyValueExperimental Relevance
Molecular Formula C₁₁H₁₅NO₂Baseline for LC-MS/MS isotopic pattern validation.
Molecular Weight 193.24 g/mol Critical for precise molarity calculations in ITC and crystallography.
Monoisotopic Mass 193.1103 DaTarget mass for high-resolution mass spectrometry (HRMS).
H-Bond Donors 2 (Amine NH, Hydroxyl OH)Essential for anchoring to the conserved water network in binding pockets.
H-Bond Acceptors 3 (Amine N, Ether O, Hydroxyl O)Dictates orientation within the target protein's hydrophobic cavity.
Rotatable Bonds 2Low conformational entropy favors high-affinity target binding.

Crystallographic Profiling & Structural Logic

The 1,4-benzoxazepine class acts as an acetyl-lysine mimetic. High-resolution X-ray crystallography of this scaffold bound to the CBP bromodomain (e.g., ) reveals that the oxazepine core anchors deeply into the hydrophobic pocket.

Causality in Binding: The structural logic dictates that the nitrogen (N4) and the ether oxygen of the oxazepine ring interact with a highly conserved network of water molecules at the base of the bromodomain pocket. If these water molecules are displaced by overly bulky substitutions, binding affinity collapses. The 1-hydroxyethyl group at the 7-position provides a crucial vector for solvent-exposed interactions, enhancing solubility without disrupting the core acetyl-lysine mimicry[1].

EpigeneticBinding Ligand 1-(2,3,4,5-Tetrahydro- 1,4-benzoxazepin-7-yl)ethanol (MW: 193.24 g/mol) Interaction Acetyl-Lysine Mimetic Binding Mode Ligand->Interaction Anchors via oxazepine core Target CBP/p300 Bromodomain (Target Protein) Target->Interaction Provides hydrophobic pocket Water Conserved Water Network Stabilization Interaction->Water Hydrogen bonding via N4/O Effect Chromatin Remodeling Inhibition Water->Effect Stabilizes complex

Figure 1: Mechanistic pathway of benzoxazepine derivatives acting as acetyl-lysine mimetics.

Experimental Protocols: Synthesis and Co-Crystallization

To ensure scientific integrity, the following methodology represents a self-validating system. Each step includes a built-in quality control checkpoint to prevent the propagation of errors.

Step 1: Ligand Synthesis and Validation
  • Reductive Amination: React the substituted benzaldehyde precursor with 2-aminoethanol using NaBH₄ in a THF/MeOH solvent system.

    • Causality: The THF/MeOH mixture ensures complete solubility of the intermediate while providing the necessary protic environment to stabilize the imine transition state prior to reduction.

  • Mitsunobu Ring Closure: Utilize DIAD and triphenylphosphine to cyclize the intermediate into the 1,4-benzoxazepine core.

    • Causality: The Mitsunobu reaction is selected because it allows for the formation of the 7-membered ether linkage under mild conditions, preserving the stereochemical integrity of the 7-position ethanol moiety without requiring harsh thermal degradation.

  • Validation: Confirm purity (>99%) via LC-MS/MS. Do not proceed to crystallography if impurities exceed 1%, as they will act as nucleation inhibitors.

Step 2: Protein Expression and Monomer Isolation
  • Expression: Express the CBP bromodomain construct in E. coli BL21(DE3) cells.

  • Purification: Purify via Ni-NTA affinity chromatography, followed by cleavage of the His-tag using TEV protease.

  • Size-Exclusion Chromatography (SEC): Pass the protein through a Superdex 75 column.

    • Causality: SEC is mandatory. You must isolate the strictly monomeric fraction. Aggregated or oligomerized proteins will categorically fail to form the highly ordered, repeating crystal lattices required for sub-angstrom X-ray resolution.

Step 3: Co-Crystallization via Hanging Drop Vapor Diffusion
  • Complexation: Incubate the purified CBP protein (concentrated to 10 mg/mL) with a 3-fold molar excess of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol for 2 hours on ice.

  • Drop Setup: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 25% PEG 3350, 0.1 M Bis-Tris pH 6.5) on a siliconized coverslip. Invert over a well containing 500 µL of reservoir solution.

    • Causality: Hanging drop vapor diffusion is chosen because it allows for the slow, gradual equilibration of the precipitant concentration. This controlled supersaturation minimizes spontaneous precipitation and promotes the slow nucleation of single, well-diffracting crystals.

Step 4: X-Ray Diffraction and Structure Refinement
  • Harvesting: Loop the crystal and flash-freeze in liquid nitrogen using 20% ethylene glycol as a cryoprotectant.

  • Diffraction: Collect data at a Synchrotron source (e.g., Diamond Light Source) at 100 K.

    • Causality: Synchrotron radiation provides a highly intense, tunable X-ray beam essential for resolving the fine electron density maps of the conserved water network at high resolution (typically <1.1 Å for this class).

CrystallizationWorkflow Step1 Ligand Synthesis & LC-MS/MS QC Step2 Protein-Ligand Complexation Step1->Step2 Purity >99% Step3 Hanging Drop Vapor Diffusion Step2->Step3 SEC Monomer Isolation Step4 Synchrotron X-Ray Diffraction Step3->Step4 Crystal Harvesting (100K) Step5 Structure Refinement (R-free < 0.20) Step4->Step5 Electron Density Mapping

Figure 2: Self-validating experimental workflow for protein-ligand co-crystallization.

Analytical Validation Data

A self-validating system requires orthogonal confirmation. While the LC-MS/MS confirms the 193.24 g/mol molecular weight of the ligand in isolation, the crystallographic data confirms its structural integrity when bound to the target. Table 2 summarizes the target crystallographic parameters expected for a successful benzoxazepine-bromodomain complex [2].

Table 2: Target Crystallographic Data Summary
ParameterTarget ThresholdScientific Rationale
Resolution ≤ 1.10 ÅRequired to visualize individual water molecules in the binding pocket.
R-Value Work < 0.180Indicates high agreement between the working set of observed and calculated data.
R-Value Free < 0.200Cross-validation metric; prevents overfitting of the structural model.
Ligand Occupancy > 0.90Confirms the ligand has fully saturated the protein binding sites in the crystal lattice.

By adhering to these rigorous physicochemical calculations and causally-driven methodologies, researchers can ensure high-fidelity structural data when developing novel 1,4-benzoxazepine derivatives.

References

  • Title: 5J0D: Crystal structure of the bromodomain of human CREBBP in complex with a benzoxazepine compound Source: RCSB Protein Data Bank URL: [Link]

  • Title: Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2,3,4,5-Tetrahydro-1,4-benzoxazepine (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Foundational

Pharmacokinetics of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol Derivatives: A Technical Guide

Executive Summary The 1,4-benzoxazepine core is a "privileged scaffold" in medicinal chemistry, heavily utilized in the development of CNS therapeutics, epigenetic modulators (e.g., CBP/p300 bromodomain inhibitors)[1], a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzoxazepine core is a "privileged scaffold" in medicinal chemistry, heavily utilized in the development of CNS therapeutics, epigenetic modulators (e.g., CBP/p300 bromodomain inhibitors)[1], and nuclear receptor inverse agonists (e.g., RORγt modulators)[2]. The specific functionalization of this core to yield 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanol derivatives introduces a unique set of physicochemical properties. The addition of the 7-ethanol moiety significantly alters the absorption, distribution, metabolism, and excretion (ADME) profile of the parent scaffold.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) behavior of these derivatives. By dissecting the causality between structural features and in vivo disposition, this guide equips drug development professionals with the mechanistic insights required for hit-to-lead optimization.

Structural Anatomy & Physicochemical Properties

The pharmacokinetic fate of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanol derivatives is governed by two primary structural domains:

  • The Tetrahydro-1,4-benzoxazepine Ring: This saturated, seven-membered heterocyclic system contains a secondary or tertiary amine (depending on N-alkylation at position 4). This basic center typically exhibits a pKa between 7.5 and 8.5, meaning the molecule is predominantly ionized at physiological pH, enhancing aqueous solubility but potentially limiting passive membrane diffusion.

  • The 7-Ethanol Substituent: The 1-hydroxyethyl group at the 7-position acts as both a hydrogen bond donor (HBD) and acceptor (HBA). While it improves thermodynamic solubility and reduces the overall lipophilicity ( logP ) compared to unsubstituted or halogenated analogs, it introduces a critical metabolic "soft spot."

Table 1: Predictive Physicochemical Influence of the 7-Ethanol Moiety
ParameterUnsubstituted Benzoxazepine7-Ethanol DerivativePK Implication
LogD (pH 7.4) ~3.0 - 4.5~1.5 - 2.5Lower non-specific binding; reduced BBB penetration.
Aqueous Solubility Poor (<10 µg/mL)Moderate (50-150 µg/mL)Improved oral absorption profile; reduced formulation challenges.
HBD / HBA Count 1 / 22 / 3Increased polar surface area (PSA); potential substrate for efflux pumps.
Metabolic Stability Moderate (CYP-driven)Low-Moderate (UGT-driven)Shift from Phase I oxidation to rapid Phase II glucuronidation.

Absorption and Distribution

Intestinal Permeability

Due to the basic nature of the tetrahydro-1,4-benzoxazepine nitrogen, these derivatives are highly soluble in the acidic environment of the stomach. However, intestinal absorption is heavily dependent on the substitution at the N4 position. Unsubstituted secondary amines often suffer from poor permeability and high susceptibility to P-glycoprotein (P-gp) efflux. Alkylation or acylation of the N4 position generally masks the basic amine, improving Caco-2 permeability ( Papp​ ) and reducing the efflux ratio.

Volume of Distribution ( Vd​ ) and Protein Binding

Benzoxazepine derivatives generally exhibit high plasma protein binding (PPB > 90%) due to the lipophilic aromatic core[3]. However, the introduction of the polar 7-ethanol group slightly reduces PPB, increasing the free fraction ( fu​ ) of the drug. The volume of distribution ( Vd​ ) is typically moderate to high (1.5 - 5.0 L/kg in rodents), indicating extensive tissue distribution[4]. If the target is within the CNS (e.g., targeting neuroinflammation), the increased Polar Surface Area (PSA) from the ethanol group may hinder Blood-Brain Barrier (BBB) crossing, necessitating prodrug strategies.

Metabolism and Clearance Mechanisms

The metabolic biotransformation of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanol derivatives is the most critical factor dictating their systemic half-life ( t1/2​ ). The dual nature of the molecule subjects it to both Phase I and Phase II pathways.

Phase I: CYP450-Mediated Oxidation

The saturated oxazepine ring is susceptible to Cytochrome P450 (predominantly CYP3A4 and CYP2D6) mediated oxidation. The primary Phase I metabolites arise from N-dealkylation (if the N4 position is substituted) and α -carbon oxidation adjacent to the nitrogen or oxygen atoms, leading to ring-opening or lactam formation[5].

Phase II: UGT-Mediated Glucuronidation (The Causality of High Clearance)

The 7-ethanol group introduces a primary hydroxyl moiety, which is a classic substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7. Causality: The presence of this unhindered hydroxyl group often leads to rapid first-pass metabolism in the liver, resulting in high intrinsic clearance ( CLint​ ) and poor oral bioavailability ( F<20% ). To mitigate this, medicinal chemists often utilize bioisosteric replacement (e.g., converting the ethanol to an ether, or utilizing steric hindrance via adjacent methylation) to block glucuronidation while maintaining target affinity.

G Parent 7-Ethanol Benzoxazepine Phase1_1 N-Dealkylation (CYP3A4) Parent->Phase1_1 Phase I Phase1_2 Ring Oxidation (CYP2D6) Parent->Phase1_2 Phase I Phase2_1 O-Glucuronidation (UGT2B7) Parent->Phase2_1 Phase II (Fast) Excretion1 Renal Excretion Phase1_1->Excretion1 Phase1_2->Excretion1 Excretion2 Biliary Excretion Phase2_1->Excretion2

Fig 1: Primary metabolic pathways of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanol.

Experimental Methodologies: Self-Validating PK Protocols

To accurately assess the PK profile of these derivatives, rigorous in vitro ADME screening must be employed before in vivo validation. The following protocols are designed as self-validating systems, incorporating specific controls to ensure data integrity.

Protocol 1: Liver Microsomal Stability (Phase I & II Assessment)

Because the 7-ethanol group is highly susceptible to glucuronidation, standard microsomal stability assays (which only use NADPH) will artificially underestimate clearance. Alamethicin and UDPGA must be included.

Step-by-Step Workflow:

  • Preparation: Prepare human or rat liver microsomes (HLM/RLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pore-Forming Activation: Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes to permeabilize microsomal membranes, granting access to lumenal UGT enzymes.

  • Compound Addition: Spike the benzoxazepine derivative to a final concentration of 1 µM (keep organic solvent < 0.5% v/v).

  • Cofactor Initiation: Initiate the reaction by adding a cofactor mixture: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Sampling & Quenching: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Control: Run concurrent incubations with Testosterone (CYP3A4 control) and Diclofenac (UGT2B7 control). The assay is only valid if Diclofenac t1/2​ is < 15 minutes.

Protocol 2: Caco-2 Permeability Assay

Step-by-Step Workflow:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until transepithelial electrical resistance (TEER) > 250 Ω⋅cm2 .

  • Dosing: Add the compound (10 µM in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C on an orbital shaker.

  • Sampling: Take 50 µL samples from the receiver chamber at 30, 60, and 120 minutes.

  • Self-Validation Control: Co-incubate with Propranolol (high permeability control) and Atenolol (low permeability control). To assess P-gp efflux, calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). If ER > 2, repeat the assay with a P-gp inhibitor (e.g., Verapamil) to confirm transporter causality.

G Step1 Compound Synthesis & QC (Purity > 95%) Step2 In Vitro ADME (Microsomes + UDPGA, Caco-2) Step1->Step2 Step3 Bioanalytical Method (LC-MS/MS Optimization) Step2->Step3 Step4 In Vivo PK Dosing (IV & PO in Rodents) Step3->Step4 Step5 NCA PK Analysis (Clearance, Vd, Bioavailability) Step4->Step5

Fig 2: High-throughput pharmacokinetic screening workflow for benzoxazepine derivatives.

Conclusion and Optimization Strategies

The 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanol scaffold presents a highly tractable starting point for drug discovery, offering excellent target engagement for various CNS and epigenetic targets. However, the 7-ethanol group introduces a significant pharmacokinetic liability via rapid Phase II glucuronidation.

Successful hit-to-lead campaigns must focus on steric shielding of the hydroxyl group, bioisosteric replacement, or the strategic use of prodrugs to lower intrinsic clearance and improve oral bioavailability, ensuring these potent molecules can achieve therapeutically relevant systemic exposures.

References

  • Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[1] Available at:[Link]

  • Benzoxazepines Achieve Potent Suppression of IL-17 Release in Human T-Helper 17 (TH 17) Cells through an Induced-Fit Binding Mode to the Nuclear Receptor RORγ. PubMed - NIH.[2] Available at:[Link]

  • Hit-to-Lead Optimization of Benzoxazepinoindazoles As Human African Trypanosomiasis Therapeutics. ACS Infectious Diseases.[3] Available at:[Link]

  • Benzoxazepine-Derived Selective, Orally Bioavailable Inhibitor of Human Acidic Mammalian Chitinase. ACS Medicinal Chemistry Letters.[4] Available at:[Link]

  • Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis. PubMed - NIH.[5] Available at: [Link]

Sources

Exploratory

Receptor binding affinity of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol Abstract The 1,4-benzoxazepine scaffold is a privileged heterocyclic motif present in a vari...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol

Abstract

The 1,4-benzoxazepine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds, suggesting a rich potential for novel derivatives in drug discovery. This whitepaper presents a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the receptor binding affinity of the novel compound, 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol. Given the nascent state of research on this specific molecule, this guide establishes a foundational strategy, moving from theoretical principles to detailed, field-proven experimental protocols. We will explore the core methodologies of Radioligand Binding Assays, Fluorescence Polarization, and Surface Plasmon Resonance, providing not just procedural steps but the critical scientific reasoning behind experimental design and data interpretation. This document is structured to empower research teams to systematically uncover the pharmacological profile of this and other novel chemical entities.

Introduction: The Scientific Imperative

The 1,4-benzoxazepine and the structurally related 1,4-benzodiazepine cores are of significant interest in medicinal chemistry. Derivatives have shown a wide spectrum of biological activities, including but not limited to, central nervous system (CNS) depressant, anticonvulsant, and neuroprotective effects.[1][2] For instance, certain 1,4-benzoxazepine derivatives have been identified as potent and selective 5-HT1A receptor agonists.[1] The core structure's versatility makes it a compelling starting point for new therapeutic agents.

The subject of this guide, 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol, is a novel derivative. Its therapeutic potential is entirely unknown and hinges on its ability to interact with specific biological targets. The first and most critical step in characterizing any new potential drug is to determine its receptor binding profile. This guide provides the strategic and technical framework for this essential investigation.

Theoretical Foundations of Receptor-Ligand Interactions

Understanding the principles of receptor-ligand binding is paramount to designing and interpreting binding assays. These interactions are governed by the law of mass action, where a ligand (L) and a receptor (R) reversibly form a ligand-receptor complex (LR). The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

Key parameters derived from binding assays include:

  • IC50 (Half maximal inhibitory concentration): The concentration of a competing ligand that displaces 50% of a known labeled ligand from its receptor.

  • Ki (Inhibition constant): An absolute measure of the affinity of a competing ligand, calculated from its IC50 value and the Kd of the labeled ligand. It is crucial to note that while IC50 values can be assay-dependent, Ki values are more comparable across different experimental setups.[3]

Strategic Selection of Primary Binding Assays

A multi-faceted approach is recommended to build a comprehensive binding profile. We will detail three orthogonal, industry-standard techniques: Radioligand Binding Assays, Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a highly sensitive and robust method for quantifying receptor-ligand interactions.[4][5][6] They can be conducted in two primary formats: saturation assays to determine the Kd and Bmax (receptor density) of a radioligand, and competition assays to determine the Ki of an unlabeled test compound like ours.

This protocol is designed to determine the affinity of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol for a hypothesized target receptor (e.g., a serotonin receptor subtype).

Pillar of Trustworthiness: This protocol includes controls for non-specific binding, ensuring that the measured displacement is due to specific interaction with the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup (96-well plate format):

    • To each well, add the following in order:

      • Binding buffer.

      • A fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor), typically at or below its Kd value.[7]

      • Increasing concentrations of the unlabeled test compound (1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol).

      • The membrane preparation.

    • Controls:

      • Total Binding: Wells containing only radioligand and membranes.

      • Non-specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a known, non-radioactive ligand for the target receptor to saturate the binding sites.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Diagram: Radioligand Competition Binding Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Plate_Setup Plate Setup (96-well) - Total Binding - Non-specific Binding - Competition Wells Membrane_Prep->Plate_Setup Radioligand Radioligand Stock ([L]) Radioligand->Plate_Setup Test_Compound Test Compound Dilution Series Test_Compound->Plate_Setup Incubation Incubation to Equilibrium (e.g., 60 min, 30°C) Plate_Setup->Incubation Filtration Rapid Filtration & Washing (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Detects Bound [L]) Filtration->Counting Calc_SB Calculate Specific Binding Counting->Calc_SB Plot_Curve Plot Dose-Response Curve Calc_SB->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calc_Ki

Caption: Workflow for a competition radioligand binding assay.

Fluorescence Polarization (FP) Assays: A Homogeneous Alternative

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner, such as a receptor.[9][10][11] When the small fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization of emitted light. When bound to a large receptor, its tumbling slows dramatically, leading to a high polarization signal. A test compound that competes with the tracer for binding will cause a decrease in polarization.

Expertise & Experience: The key to a successful FP assay is the design of a suitable fluorescent tracer. It must retain high affinity for the target, and the fluorophore should not interfere with binding. BODIPY dyes are often a good choice as they tend to cause less perturbation of binding affinity compared to other dyes.[12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a purified, soluble form of the target receptor.

    • Synthesize or procure a fluorescently labeled ligand (tracer) with known affinity for the receptor.

    • Prepare a serial dilution of the test compound.

  • Assay Setup (384-well, low-volume black plate):

    • Add a fixed concentration of the target receptor to all wells.

    • Add increasing concentrations of the test compound.

    • Add a fixed concentration of the fluorescent tracer.

    • Controls:

      • Low Polarization Control: Tracer only (represents 0% binding).

      • High Polarization Control: Tracer and receptor (represents 100% binding).

  • Incubation:

    • Incubate the plate at room temperature, protected from light, for a period sufficient to reach equilibrium.

  • Detection:

    • Read the plate on a microplate reader equipped with polarization filters. The reader will excite the sample with polarized light and measure the emitted light intensity parallel and perpendicular to the excitation plane.

    • The instrument software calculates the polarization (mP) values.

  • Data Analysis:

    • Normalize the data using the low and high polarization controls.

    • Plot the normalized mP values against the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • The Ki can be calculated using a similar principle to the radioligand assay, adapted for FP conditions.

Diagram: Principle of Fluorescence Polarization Assay

G cluster_unbound Low Polarization cluster_bound High Polarization cluster_competition Competition Tracer_U Fluorescent Tracer Text_U Tumbles Rapidly Depolarized Light Receptor_B Receptor Text_B Tumbles Slowly Polarized Light Tracer_B Fluorescent Tracer Receptor_C Receptor Text_C Signal Decreases Test_C Test Compound Tracer_C Displaced Tracer Unbound_State Unbound State cluster_unbound cluster_unbound Bound_State Bound State cluster_bound cluster_bound Competition_State Competition cluster_competition cluster_competition

Caption: Competitive binding leads to reduced polarization.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful, label-free technology that monitors molecular interactions in real time.[13][14][15] It provides not only affinity data (KD) but also kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd).

Expertise & Experience: For small molecule analysis, it is standard practice to immobilize the larger protein (the receptor) onto the sensor chip surface and flow the small molecule analyte (our test compound) over the surface.[13][16] This maximizes the binding signal, as the response is proportional to the change in mass at the sensor surface.

Step-by-Step Methodology:

  • Chip Preparation and Immobilization:

    • Select a sensor chip appropriate for protein immobilization (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip.

    • Covalently immobilize the purified target receptor onto the chip surface. A reference channel should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare a series of precise dilutions of the test compound in a suitable running buffer. Note: If the compound is dissolved in DMSO, ensure the final DMSO concentration is consistent across all samples and in the running buffer to minimize solvent mismatch effects.[16]

    • Inject the test compound dilutions sequentially over the sensor surface (both receptor and reference channels) at a constant flow rate.

    • Each injection cycle consists of:

      • Association Phase: Analyte flows over the surface, and binding is monitored.

      • Dissociation Phase: Running buffer flows over the surface, and the dissociation of the analyte from the receptor is monitored.

    • Regeneration: After each cycle, inject a regeneration solution (e.g., a pulse of low pH or high salt) to remove all bound analyte, preparing the surface for the next injection.

  • Data Processing and Analysis:

    • The raw data (sensorgrams) show the SPR response over time.

    • Double-reference the data by subtracting the signal from the reference channel and the signal from a "zero concentration" (buffer only) injection.

    • Globally fit the processed sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process will yield the kinetic constants ka and kd.

    • The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Data Summary and Interpretation

To facilitate a clear comparison of results from different techniques and against potential reference compounds, all quantitative data should be systematically tabulated.

ParameterRadioligand AssayFluorescence PolarizationSurface Plasmon Resonance
Primary Output IC50IC50ka, kd
Calculated Affinity KiKiKD
Value for Compound X e.g., 50 nMe.g., 75 nMe.g., 60 nM
Reference Compound e.g., 10 nMe.g., 15 nMe.g., 12 nM

Interpretation: Consistent affinity values across orthogonal assays (e.g., Ki from a radioligand assay and KD from SPR) provide high confidence in the result. Discrepancies may point to assay-specific artifacts or complex binding mechanisms that warrant further investigation.

Conclusion and Future Directions

This guide provides a robust, multi-platform strategy for the initial characterization of the receptor binding affinity of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol. By employing a combination of radioligand binding, fluorescence polarization, and surface plasmon resonance assays, researchers can obtain high-confidence data on the compound's affinity and kinetics at its primary biological targets. The resulting profile is the essential first step in the drug discovery pipeline, informing all subsequent efforts in lead optimization, structure-activity relationship (SAR) studies, and preclinical development. The logical and rigorous application of these methodologies will be critical in unlocking the therapeutic potential of this novel benzoxazepine derivative.

References

  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions Source: Molecular Biology of the Cell URL: [Link]

  • Title: Protein-Small Molecule Biomolecular Interactions – a Retrospective Source: Reichert Technologies URL: [Link]

  • Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]

  • Title: A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor Source: PMC URL: [Link]

  • Title: Biacore SPR for small-molecule discovery Source: Cytiva URL: [Link]

  • Title: Large and Small Molecule Screening by SPR Source: Bio-Rad URL: [Link]

  • Title: Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan Source: PubMed URL: [Link]

  • Title: Protein-ligand binding measurements using fluorescence polarization Source: BMG Labtech URL: [Link]

  • Title: Radioligand Binding Assay | In Vitro Biology Source: Oncodesign Services URL: [Link]

  • Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL: [Link]

  • Title: Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development Source: Reaction Biology URL: [Link]

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: PMC URL: [Link]

  • Title: Radioligand Binding Studies Source: Springer Nature Experiments URL: [Link]

  • Title: Novel fluorescence based receptor binding assay method for receptors lacking ligand conjugates with preserved affinity: study on estrogen receptor alpha Source: PubMed URL: [Link]

  • Title: Characteristic 1,4‐benzoxazepine compounds with anticancer activity Source: ResearchGate URL: [Link]

  • Title: Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise Source: ACS Publications URL: [Link]

  • Title: Binding Assays Source: BMG LABTECH URL: [Link]

  • Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation Source: ResearchGate URL: [Link]

  • Title: 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis Source: IntechOpen URL: [Link]

  • Title: Analyzing Kinetic Binding Data Source: NCBI Bookshelf URL: [Link]

  • Title: Comparability of Mixed IC50 Data – A Statistical Analysis Source: PMC URL: [Link]

  • Title: Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise Source: ChemRxiv URL: [Link]

  • Title: Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives Source: Iraqi Academic Scientific Journals URL: [Link]

  • Title: Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[14][16]imidazo[1,2-d][13][14]oxazepine and Benzo[f]benzo[14][16]oxazolo[3,2-d][13][14]oxazepine Derivatives Source: SciELO URL: [Link]

  • Title: Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones Source: ResearchGate URL: [Link]

  • Title: Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes Source: PMC URL: [Link]

  • Title: Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Source: ResearchGate URL: [Link]

Sources

Foundational

The Tetrahydro-1,4-Benzoxazepine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The tetrahydro-1,4-benzoxazepine core is a seven-membered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The tetrahydro-1,4-benzoxazepine core is a seven-membered heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional conformation allows for the precise spatial orientation of substituents, enabling interactions with a wide array of biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of tetrahydro-1,4-benzoxazepine derivatives. We will delve into their significant roles in the development of novel therapeutics for central nervous system (CNS) disorders, cancer, and infectious diseases, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Tetrahydro-1,4-Benzoxazepine Scaffold

The fusion of a benzene ring with a 1,4-oxazepine ring results in the benzoxazepine scaffold. The partially saturated version, 2,3,4,5-tetrahydro-1,4-benzoxazepine, offers a flexible yet constrained framework that is amenable to diverse chemical modifications. This structural feature is key to its ability to mimic peptide turns and interact with a variety of receptors and enzymes with high affinity and selectivity.[1]

Historically, the structural similarity of benzoxazepines to the well-known 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, anticonvulsant, and muscle-relaxant properties, spurred initial interest in this scaffold.[2][3] However, research has since revealed that tetrahydro-1,4-benzoxazepine derivatives possess a much broader and distinct pharmacological profile, establishing them as a unique and valuable class of compounds in their own right.

This guide will explore the multifaceted role of this scaffold, focusing on key therapeutic areas where it has shown significant promise. We will examine the synthetic strategies employed to access this core structure, the biological evaluation techniques used to assess the activity of its derivatives, and the crucial structure-activity relationships that guide the design of more potent and selective drug candidates.

Synthetic Strategies: Accessing the Tetrahydro-1,4-Benzoxazepine Core

A variety of synthetic routes have been developed to construct the tetrahydro-1,4-benzoxazepine skeleton. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Approaches

A common and effective strategy involves the intramolecular cyclization of a suitably functionalized open-chain precursor. One such method is the aluminium chloride-mediated intramolecular cyclization of N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine.[4] This approach provides a convenient route to the core structure.

Another powerful technique is the domino Knoevenagel–[5][6]-hydride shift cyclization reaction. This regio- and diastereoselective method has been successfully employed to prepare condensed tetrahydro-1,4-benzoxazepine derivatives with neuroprotective properties.[2]

Reduction of Lactam Precursors

The reduction of a lactam (a cyclic amide) within a benzoxazepinone ring system is another widely used approach. For instance, 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones can be reduced to the corresponding tetrahydro-1,4-benzoxazepines.[3] This method is particularly useful for introducing diversity at specific positions of the scaffold.

Solid-Phase Synthesis

For the generation of libraries of tetrahydro-1,4-benzoxazepine derivatives for high-throughput screening, solid-phase synthesis has proven to be a valuable tool. This technique allows for the rapid and efficient assembly of a large number of compounds with diverse substituents.

Therapeutic Applications and Mechanistic Insights

The unique structural features of tetrahydro-1,4-benzoxazepine derivatives have led to their investigation in a wide range of therapeutic areas.

Central Nervous System Disorders: The Promise of Neuroprotection

A significant area of research has focused on the development of tetrahydro-1,4-benzoxazepine derivatives for the treatment of CNS disorders, particularly those involving neuronal damage.

A notable example is Piclozotan (SUN N4057) , a selective 5-HT1A receptor agonist that has demonstrated remarkable neuroprotective activity in a transient middle cerebral artery occlusion (t-MCAO) model of stroke.[7] The discovery of Piclozotan highlights the potential of this scaffold in developing treatments for ischemic brain injury.

5-HT1A receptors are G-protein coupled receptors that, upon activation, can initiate a cascade of intracellular signaling events. The neuroprotective effects of 5-HT1A receptor agonists are believed to be mediated, at least in part, by the activation of growth factor-associated signaling molecules such as mitogen-activated protein kinase (MAPK) and Akt.[8] This signaling cascade can lead to the inhibition of NMDA receptor-mediated excitotoxicity by reducing calcium influx and glutamate release, ultimately protecting neurons from damage.[8][9]

G cluster_0 5-HT1A Receptor Activation cluster_1 Downstream Signaling Cascade cluster_2 Neuroprotective Effects Tetrahydro-1,4-benzoxazepine\nDerivative (e.g., Piclozotan) Tetrahydro-1,4-benzoxazepine Derivative (e.g., Piclozotan) 5-HT1A Receptor 5-HT1A Receptor Tetrahydro-1,4-benzoxazepine\nDerivative (e.g., Piclozotan)->5-HT1A Receptor Binds to G-protein G-protein 5-HT1A Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Inhibits MAPK Pathway MAPK Pathway G-protein->MAPK Pathway Activates Akt Pathway Akt Pathway G-protein->Akt Pathway Activates cAMP cAMP Adenylate Cyclase->cAMP Decreases Reduced Ca2+ Influx Reduced Ca2+ Influx cAMP->Reduced Ca2+ Influx Neuronal Survival Neuronal Survival MAPK Pathway->Neuronal Survival Akt Pathway->Neuronal Survival Reduced Glutamate Release Reduced Glutamate Release Reduced Ca2+ Influx->Reduced Glutamate Release Reduced Glutamate Release->Neuronal Survival

Figure 1: Simplified signaling pathway of 5-HT1A receptor-mediated neuroprotection.
Oncology: A Scaffold for Novel Anticancer Agents

The tetrahydro-1,4-benzoxazepine scaffold has also been extensively investigated for its potential in cancer therapy.[5] A number of derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.

One of the key mechanisms by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidine and -purine derivatives can trigger apoptosis in cancer cells.[6] This often involves the modulation of key regulatory proteins in the apoptotic pathway, such as the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2. An increase in the BAX/Bcl-2 ratio is a hallmark of apoptosis induction.[10][11] Some derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[12]

G cluster_0 Anticancer Derivative cluster_1 Cellular Effects Tetrahydro-1,4-benzoxazepine\nDerivative Tetrahydro-1,4-benzoxazepine Derivative Mitochondria Mitochondria Tetrahydro-1,4-benzoxazepine\nDerivative->Mitochondria Cell Cycle Arrest Cell Cycle Arrest Tetrahydro-1,4-benzoxazepine\nDerivative->Cell Cycle Arrest BAX BAX Mitochondria->BAX Upregulates Bcl-2 Bcl-2 Mitochondria->Bcl-2 Downregulates Caspases Caspases BAX->Caspases Activates Bcl-2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Cell Cycle Arrest->Apoptosis

Figure 2: General mechanism of apoptosis induction by anticancer derivatives.
Other Therapeutic Areas

The versatility of the tetrahydro-1,4-benzoxazepine scaffold extends beyond CNS disorders and oncology. Derivatives have also been investigated for their potential as:

  • Antihypertensive agents: Certain derivatives have been shown to lower blood pressure by impairing transmission in the sympathetic nervous system.[13]

  • Antileishmanial agents: The scaffold has been identified as a promising starting point for the development of new treatments for leishmaniasis.[1]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. SAR studies on tetrahydro-1,4-benzoxazepine derivatives have provided valuable insights for optimizing their potency and selectivity.

SAR in Neuroprotective Agents

For derivatives targeting the 5-HT1A receptor, SAR studies have revealed that:

  • The nature and length of the linker between the benzoxazepine core and the terminal aryl group are critical for high affinity.

  • Substituents on the benzoxazepine ring can influence selectivity over other receptors, such as dopamine D2 and alpha1-adrenergic receptors.[7]

SAR in Anticancer Agents

In the context of anticancer activity, SAR studies have indicated that:

  • The introduction of purine and pyrimidine moieties at specific positions of the benzoxazepine ring can significantly enhance antiproliferative effects.[6]

  • The stereochemistry of the molecule can play a crucial role in its biological activity.

Compound Modification Biological Activity IC50 (µM) Reference
Piclozotan3-chloro-4-[4-[4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl]-1,4-benzoxazepin-5(4H)-oneNeuroprotection (t-MCAO model)N/A[7]
Compound 28(RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purineAnticancer (MCF-7 cells)0.67[6]
Compound 462-chlorophenyl containing benzoxazepineAntileishmanial0.9[1]

Table 1: Bioactivity of selected tetrahydro-1,4-benzoxazepine derivatives.

Experimental Protocols

To ensure the trustworthiness and practical applicability of this guide, we provide detailed, step-by-step methodologies for key experiments.

Synthesis Protocol: A General Procedure for Intramolecular Cyclization

The following is a representative protocol for the synthesis of a tetrahydro-1,4-benzoxazepine derivative via intramolecular cyclization.

  • Step 1: Synthesis of the Open-Chain Precursor: To a solution of the starting amine in a suitable solvent (e.g., anhydrous DMF), add the appropriate electrophile (e.g., an alkyl halide) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Step 2: Cyclization: To the solution of the open-chain precursor, add a Lewis acid (e.g., aluminium chloride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Step 3: Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Biological Evaluation Protocol: In Vitro Anticancer Assay

The following protocol outlines a standard cell viability assay to assess the anticancer activity of novel derivatives.

  • Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.[14]

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis t-MCAO Model t-MCAO Model Apoptosis Assay->t-MCAO Model Lead Compound Selection Behavioral Tests Behavioral Tests t-MCAO Model->Behavioral Tests Histological Analysis Histological Analysis t-MCAO Model->Histological Analysis

Figure 3: Experimental workflow for the evaluation of novel derivatives.
In Vivo Neuroprotection Protocol: Transient Middle Cerebral Artery Occlusion (t-MCAO)

The t-MCAO model is a widely used in vivo model to assess the neuroprotective effects of compounds in the context of ischemic stroke.[2][5][15]

  • Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., a rat or mouse) and make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the ECA and insert a silicone-coated monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion of the ischemic territory.

  • Post-operative Care and Compound Administration: Suture the incision and provide post-operative care. Administer the test compound at predetermined time points before or after the ischemic insult.

  • Assessment of Neurological Deficits and Infarct Volume: Evaluate neurological deficits using a standardized scoring system and measure the infarct volume by histological analysis of brain sections.

Conclusion and Future Perspectives

The tetrahydro-1,4-benzoxazepine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and conformational flexibility have enabled the development of a diverse range of derivatives with significant therapeutic potential. From the neuroprotective effects of 5-HT1A receptor agonists to the pro-apoptotic activity of novel anticancer agents, this scaffold continues to be a rich source of inspiration for drug discovery.

Future research in this area will likely focus on:

  • Elucidation of Novel Mechanisms of Action: Further investigation into the molecular targets and signaling pathways of bioactive derivatives will undoubtedly uncover new therapeutic opportunities.

  • Development of More Selective and Potent Analogs: The application of computational modeling and advanced synthetic techniques will facilitate the design of next-generation compounds with improved pharmacological profiles.

  • Exploration of New Therapeutic Areas: The inherent versatility of the scaffold suggests that its potential is far from exhausted, and its application in other disease areas, such as inflammatory and metabolic disorders, warrants further investigation.

References

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2025). ChemMedChem.
  • Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708–4712.
  • Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. (2008). Bioorganic & Medicinal Chemistry Letters, 18(4), 1457–1460.
  • Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[5][6]-hydride shift cyclization reaction. (2014). Beilstein Journal of Organic Chemistry, 10, 2686–2695.

  • The Middle Cerebral Artery Occlusion Model of Transient Focal Cerebral Ischemia. (n.d.).
  • Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. (2024). RSC Medicinal Chemistry.
  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. (2012). International Review of Neurobiology, 106, 85–120.
  • What are 5-HT1A receptor agonists and how do they work?. (2024).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology, 11, 441.
  • Transient Middle Cerebral Artery Occlusion Influence on Systemic Oxygen Homeostasis and Erythropoiesis in Wistar R
  • Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. (2006). Bioorganic & Medicinal Chemistry, 14(6), 1978–1992.
  • The 5-HT 1A receptor as a serotonergic target for neuroprotection in cerebral ischemia. (2021).
  • Role of 5-HT1A-mediated upregulation of brain indoleamine 2,3 dioxygenase 1 in the reduced antidepressant and antihyperalgesic effects of fluoxetine during maintenance treatment. (2022). Frontiers in Pharmacology, 13, 1048450.
  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. (2022). In Serotonin Receptors in Neurobiology. CRC Press.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). Open Journal of Chemistry, 1(1).
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023). The Journal of Organic Chemistry, 88(24), 17351–17360.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Scientific Reports, 12(1), 19076.
  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2022). Scientific Reports, 12(1), 19076.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2200–2216.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. (2022). Semantic Scholar.
  • Derivatives of tetrahydro-1,4-benzodiazepines as Potential Antihypertensive Agents. (1977). Journal of Medicinal Chemistry, 20(2), 209–212.
  • A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway. (2025). European Journal of Pharmacology, 1005, 178069.
  • Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2019). Frontiers in Chemistry, 7, 596.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Validation of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1314913-84-2 Introduction and Mechanistic Rationale The 1,4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1314913-84-2

Introduction and Mechanistic Rationale

The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and, more recently, as a core pharmacophore in novel NRF2 pathway regulators[1]. The derivative 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol serves as a critical, bifunctional building block. The presence of both a secondary amine in the azepine ring and a secondary alcohol on the aromatic periphery allows for orthogonal functionalization during structure-activity relationship (SAR) campaigns[2].

As a Senior Application Scientist, I have designed this protocol to address the primary challenge in synthesizing 1,4-benzoxazepines: preventing intermolecular oligomerization during the critical etherification step. To achieve a self-validating, high-yield system, this protocol employs a linear five-step sequence starting from commercially available 5-acetyl-2-hydroxybenzaldehyde. The methodology relies on a highly controlled intramolecular Mitsunobu cyclization, which necessitates the transient masking of the secondary amine via tert-butyloxycarbonyl (Boc) protection to direct the reaction exclusively toward the desired intramolecular etherification[3].

Synthetic Pathway Visualization

Synthesis SM 5-Acetyl-2-hydroxybenzaldehyde + 2-Aminoethanol Step1 Reductive Amination NaBH(OAc)3 SM->Step1 Int1 Secondary Amine Intermediate Step1->Int1 Step2 N-Boc Protection Boc2O, Et3N Int1->Step2 Int2 N-Boc Protected Diol Step2->Int2 Step3 Mitsunobu Cyclization DIAD, PPh3 Int2->Step3 Int3 Boc-Benzoxazepine Ketone Step3->Int3 Step4 Ketone Reduction NaBH4 Int3->Step4 Int4 Boc-Benzoxazepine Alcohol Step4->Int4 Step5 Global Deprotection HCl/Dioxane Int4->Step5 Product 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol Target Step5->Product

Fig 1: Five-step synthetic workflow for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, expected yields, and critical in-process control (IPC) markers for each step of the synthesis.

StepTransformationKey ReagentsTemp / TimeExpected YieldIPC Validation Marker (TLC/NMR)
1 Reductive AminationNaBH(OAc)₃, DCE20 °C / 4 h85-90%Disappearance of aldehyde proton (~9.8 ppm).
2 Amine ProtectionBoc₂O, Et₃N, DCM20 °C / 12 h92-95%Appearance of Boc singlet (~1.4 ppm).
3 Intramolecular CyclizationDIAD, PPh₃, THF0 °C to 20 °C / 16 h65-75%Shift of benzylic CH₂ due to ring constraint.
4 Ketone ReductionNaBH₄, MeOH0 °C / 2 h90-95%Loss of ketone carbonyl in IR; new CH-OH multiplet.
5 Deprotection4M HCl in Dioxane20 °C / 3 h>95%Complete loss of Boc singlet; increased polarity.

Step-by-Step Experimental Protocols

Step 1 & 2: Synthesis of tert-Butyl (5-acetyl-2-hydroxybenzyl)(2-hydroxyethyl)carbamate

Causality Insight: Performing the reductive amination and Boc protection in a telescoped manner minimizes the handling of the highly polar, water-soluble secondary amine intermediate, thereby preventing yield loss during aqueous workup.

  • Imine Formation: To a solution of 5-acetyl-2-hydroxybenzaldehyde (10.0 g, 60.9 mmol) in 1,2-dichloroethane (DCE, 150 mL), add 2-aminoethanol (4.09 g, 67.0 mmol). Stir the mixture at room temperature for 1 hour to allow complete imine formation.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 19.3 g, 91.3 mmol) portion-wise over 30 minutes. Remove the ice bath and stir for 4 hours.

  • In-situ Protection: Cool the mixture back to 0 °C. Add triethylamine (Et₃N, 17.0 mL, 121.8 mmol) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 14.6 g, 67.0 mmol) dissolved in DCE (20 mL).

  • Workup: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with dichloromethane (DCM, 2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the N-Boc protected diol as a viscous oil.

Step 3: Mitsunobu Cyclization to tert-Butyl 7-acetyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

Causality Insight: The order of addition and strict temperature control are critical here. DIAD must be added dropwise at 0 °C to the mixture of the substrate and PPh₃ to control the exothermic formation of the betaine intermediate, preventing the degradation of the starting material[3].

  • Preparation: Dissolve the N-Boc protected diol (15.0 g, 48.5 mmol) and triphenylphosphine (PPh₃, 15.3 g, 58.2 mmol) in anhydrous tetrahydrofuran (THF, 250 mL) under an argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice-water bath.

  • Cyclization: Add diisopropyl azodicarboxylate (DIAD, 11.4 mL, 58.2 mmol) dropwise via syringe pump over 1 hour.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the mixture under reduced pressure. To precipitate triphenylphosphine oxide (TPPO), suspend the residue in cold diethyl ether (100 mL), stir for 30 minutes, and filter.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to isolate the cyclized benzoxazepine ketone.

Step 4: Reduction to tert-Butyl 7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

Causality Insight: Reducing the ketone prior to Boc deprotection is strategically chosen to avoid potential side reactions or complexation issues that can occur when reducing ketones in the presence of free secondary amines.

  • Preparation: Dissolve the cyclized ketone (10.0 g, 34.3 mmol) in anhydrous methanol (100 mL) and cool to 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.95 g, 51.5 mmol) in small portions over 15 minutes to control hydrogen gas evolution.

  • Completion: Stir at 0 °C for 2 hours. Monitor via TLC (disappearance of the UV-active ketone spot).

  • Workup: Quench carefully with water (10 mL) and concentrate to remove methanol. Partition the residue between EtOAc (100 mL) and water (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected alcohol, which is typically pure enough to carry directly to the final step.

Step 5: Global Deprotection to 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol

Causality Insight: 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) for this deprotection because it directly yields the easily isolable hydrochloride salt of the target compound, which can be filtered directly from the reaction mixture, bypassing complex aqueous workups.

  • Deprotection: Dissolve the Boc-protected alcohol (9.0 g, 30.7 mmol) in 4M HCl in dioxane (40 mL).

  • Reaction: Stir the solution at room temperature. A white precipitate (the product hydrochloride salt) will typically begin to form within 30-60 minutes. Continue stirring for a total of 3 hours.

  • Isolation: Dilute the suspension with diethyl ether (50 mL) to maximize precipitation.

  • Filtration: Filter the solid under vacuum, wash thoroughly with cold diethyl ether (2 × 20 mL), and dry under high vacuum to afford 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol hydrochloride as a highly pure, off-white solid[2]. (Note: If the free base is required, partition the salt between DCM and 1M NaOH, extract, and concentrate).

References

  • Google Patents. "US10272095B2 - NRF2 regulators." Google Patents, 2019.
  • SciSpace / ARKIVOC. "Isoxazolo[2,3-d][1,4]benzoxazepine rings from 1,3-dipolar cycloaddition of [1,4]benzoxazepine N-oxides." ARKAT USA, Inc., 2003. Available at:[Link]

Sources

Application

Using 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol as a chemical intermediate

Application Note: 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol as a Versatile Chemical Intermediate in Drug Discovery Executive Summary 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol (CAS: 1314913-84-2) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol as a Versatile Chemical Intermediate in Drug Discovery

Executive Summary

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol (CAS: 1314913-84-2) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. Featuring a privileged tetrahydro-1,4-benzoxazepine core, this intermediate serves as a critical foundation for synthesizing ATP-competitive kinase inhibitors (such as mTOR inhibitors)[1] and central nervous system therapeutics targeting acetylcholinesterase (AChE)[2]. This application note details the structural causality of the intermediate and provides self-validating protocols for its divergent functionalization.

Structural Causality & Mechanistic Rationale

The pharmacological utility of the tetrahydro-1,4-benzoxazepine scaffold lies in its rigid, three-dimensional conformation, which effectively mimics the spatial arrangement of purine and pyrimidine rings. This allows it to bind competitively within the ATP-binding pocket of kinases like mTOR[3].

The compound possesses two orthogonal reactive sites that dictate its synthetic utility:

  • The N4 Secondary Amine: This site is highly nucleophilic and serves as the primary anchor for structural extension via reductive amination, acylation, or Buchwald-Hartwig cross-coupling. Functionalizing this nitrogen is often the first step in library generation to prevent unwanted side reactions during downstream modifications[4].

  • The C7 1-Hydroxyethyl Group: The secondary alcohol at the 7-position acts as a crucial vector. Depending on the target, it can be oxidized to an acetophenone derivative to project into solvent-exposed regions of a kinase pocket, or activated for nucleophilic displacement to form critical hydrogen bonds with the catalytic anionic site of AChE[2].

SynthesisWorkflow Start 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol PathA N-Boc Protection (Boc2O, Et3N, DCM) Start->PathA N4-Functionalization PathB Alcohol Activation (MsCl, Et3N, DCM) Start->PathB C7-Functionalization Oxidation Oxidation (DMP) -> 7-Acetyl Derivative PathA->Oxidation Substitution Nucleophilic Substitution -> 7-Aminoethyl Derivative PathB->Substitution Target1 mTOR Kinase Inhibitors (e.g., XL388 analogs) Oxidation->Target1 Cross-Coupling Target2 AChE Inhibitors (Neurological Targets) Substitution->Target2 Amine Alkylation

Divergent synthetic workflows utilizing the orthogonal reactivity of the benzoxazepine intermediate.

Protocol A: Synthesis of mTOR Inhibitor Precursors via Controlled Oxidation

Objective: Convert the 1-hydroxyethyl group to an acetyl group for subsequent cross-coupling to form XL388-like mTOR inhibitors[1].

Causality of Reagents: Dess-Martin Periodinane (DMP) is selected over harsher oxidants (e.g., Jones reagent or KMnO4) because the acidic and highly oxidative conditions of traditional methods can cause oxidative cleavage of the electron-rich benzoxazepine ring or unwanted N-oxidation[3].

Step-by-Step Methodology:

  • N-Protection: Dissolve 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 2 hours at room temperature.

  • Oxidation: To the crude N-Boc protected intermediate in DCM at 0 °C, add DMP (1.2 eq) portion-wise. The reaction mixture will transition from clear to a cloudy white suspension as the iodine byproduct precipitates.

  • Self-Validating Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.2) should completely convert to a less polar, strongly UV-active spot (Rf ~0.6).

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃. Causality: The thiosulfate reduces residual hypervalent iodine species, preventing downstream catalyst poisoning during subsequent palladium-catalyzed cross-coupling steps. Extract with DCM, dry over Na₂SO₄, and concentrate.

mTORPathway PI3K PI3K AKT AKT PI3K->AKT PIP3 mTORC1 mTORC1 Complex AKT->mTORC1 Effect1 Inhibition of Cell Growth mTORC1->Effect1 mTORC2 mTORC2 Complex mTORC2->AKT S473 Phosphorylation Effect2 Apoptosis Induction mTORC2->Effect2 Inhibitor Benzoxazepine Inhibitor (ATP-Competitive) Inhibitor->mTORC1 Blocks ATP Pocket Inhibitor->mTORC2 Blocks ATP Pocket

Mechanism of action for benzoxazepine-derived ATP-competitive inhibitors targeting mTORC1/2.

Protocol B: Synthesis of AChE Inhibitor Precursors via Nucleophilic Substitution

Objective: Introduce a basic amine at the 7-position to enhance binding affinity to the catalytic triad of acetylcholinesterase[2].

Causality of Reagents: The secondary alcohol is activated as a mesylate rather than a halide. Methanesulfonyl chloride (MsCl) is used at strictly controlled temperatures (0 °C) to prevent the E2 elimination of the mesylate, which would yield an undesired vinyl-benzoxazepine byproduct.

Step-by-Step Methodology:

  • Activation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Add triethylamine (2.0 eq) and cool to 0 °C.

  • Mesylation: Slowly add MsCl (1.2 eq) dropwise. Stir for 30 minutes at 0 °C.

  • Self-Validating Check: TLC will show rapid conversion to a highly polar spot. Critical Note: Do not attempt silica gel chromatography at this stage. The benzylic-like mesylate is highly prone to hydrolysis on acidic silica.

  • Substitution: Immediately concentrate the crude mixture under reduced pressure at ambient temperature. Redissolve in anhydrous acetonitrile, add the desired secondary amine (e.g., morpholine or a substituted piperazine, 3.0 eq), and heat to 60 °C for 4 hours.

  • Workup: Evaporate the solvent, partition between EtOAc and water, wash with brine, and purify the stable amine product via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected analytical profiles and yields for the key intermediates generated from 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol.

Intermediate / ProductReaction TypeYield (%)TLC Rf (Hex:EtOAc 1:1)LC-MS (m/z) [M+H]+Key ¹H NMR Shift (CDCl₃)
N-Boc Protected Alcohol N-Acylation92 - 95%0.25294.14.85 ppm (q, 1H, -CH -OH)
7-Acetyl Derivative DMP Oxidation85 - 88%0.60292.12.58 ppm (s, 3H, -CO-CH₃ )
7-Mesylate Intermediate Mesylation>95% (Crude)0.15 (Unstable)N/A (Degrades)2.95 ppm (s, 3H, -OSO₂CH₃ )
7-Morpholinoethyl Deriv. Nucleophilic Sub.70 - 75%0.45 (DCM:MeOH 9:1)363.23.65 ppm (m, 4H, Morpholine-O)

Note: Yields are based on 5 mmol scale optimizations. LC-MS data obtained using ESI+ ionization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol

Welcome to the technical support guide for the synthesis of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol. This document is designed for researchers, medicinal chemists, and process development professionals aiming...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol. This document is designed for researchers, medicinal chemists, and process development professionals aiming to optimize the yield and purity of this valuable heterocyclic scaffold. As a key intermediate in pharmaceutical development, particularly for compounds targeting the central nervous system, achieving an efficient and reproducible synthesis is paramount.[1][2]

This guide moves beyond simple protocol recitation. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common challenges encountered in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to diagnose and resolve issues effectively.

Overview of the Primary Synthetic Challenge

The synthesis of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol typically involves a multi-step sequence. Low yields can arise at various stages, from the initial formation of the seven-membered benzoxazepine ring to the final functionalization of the C7 position. The most common and logical synthetic approach involves the acylation of the pre-formed tetrahydro-1,4-benzoxazepine core, followed by a reduction to the desired secondary alcohol. This guide will focus on troubleshooting this prevalent pathway.

Synthetic_Workflow A Precursor (e.g., 2-Aminophenol derivative) B N-Alkylation & Cyclization A->B Step 1 C 2,3,4,5-Tetrahydro- 1,4-benzoxazepine B->C Step 2 D Friedel-Crafts Acylation C->D Step 3 E 7-Acetyl-tetrahydro- 1,4-benzoxazepine (Ketone) D->E Step 4 F Reduction E->F Step 5 G Target Molecule: 1-(...)-ethanol F->G Yield Optimization Focus Troubleshooting_Decision_Tree Start Low Overall Yield Check_Purity Analyze purity of ketone intermediate (E) (NMR, LC-MS) Start->Check_Purity Purity_OK Purity >95%? Check_Purity->Purity_OK Troubleshoot_Reduction Focus on Reduction Step (Q2 & Q3) Purity_OK->Troubleshoot_Reduction Yes Troubleshoot_Formation Focus on Ring Formation & Acylation (Q4) Purity_OK->Troubleshoot_Formation No

Caption: Initial troubleshooting decision tree.

Begin by isolating and characterizing the ketone intermediate (7-Acetyl-2,3,4,5-tetrahydro-1,4-benzoxazepine). If its yield and purity are high, the problem lies almost exclusively in the final reduction step. If the ketone itself is low in yield or purity, you must optimize the preceding ring formation and acylation steps.

Q2: The final reduction of the 7-acetyl group is sluggish or incomplete. How can I drive the reaction to completion?

A2: Incomplete reduction is typically caused by insufficient reactivity of the reducing agent, poor reaction conditions, or deactivation of the reagent.

Causality: The carbonyl group of the 7-acetyl intermediate is deactivated by the electron-donating nature of the benzoxazepine ring system. This can make reduction with milder agents like sodium borohydride (NaBH₄) slow.

Solutions & Protocol:

  • Choice of Reducing Agent: While NaBH₄ is common, a more potent reductant may be required. Lithium aluminum hydride (LAH) is significantly more reactive but also less selective and requires strictly anhydrous conditions and careful quenching.

ReagentTypical SolventRelative ReactivityKey Considerations
Sodium Borohydride (NaBH₄) Methanol, EthanolModerateSafe, easy to handle. May require extended reaction times or heating.
Lithium Borohydride (LiBH₄) THF, Diethyl EtherHighMore reactive than NaBH₄. Useful if NaBH₄ fails.
Lithium Aluminum Hydride (LAH) THF, Diethyl EtherVery HighHighly reactive, pyrophoric. Reacts with protic solvents. Reduces other functional groups (esters, amides).
  • Solvent and Temperature: For NaBH₄ reductions, protic solvents like methanol or ethanol are standard as they participate in the mechanism. If the reaction is slow at room temperature, consider gentle heating to 50-60 °C. For LAH, anhydrous THF or diethyl ether is mandatory.

  • Stoichiometry: Do not assume a 1:1 stoichiometry will suffice. Carbonyl reductions often require a molar excess of the hydride reagent (e.g., 1.5 to 2.0 equivalents) to ensure completion, accounting for any reagent decomposition or reaction with trace impurities.

Optimized Protocol for NaBH₄ Reduction:

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the 7-acetyl-tetrahydro-1,4-benzoxazepine intermediate (1.0 eq).

  • Dissolution: Dissolve the ketone in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This controls the initial exothermic reaction.

  • Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Adding it all at once can cause excessive foaming and a rapid temperature increase.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add acetone to quench the excess NaBH₄. Follow this with a careful, dropwise addition of 1 M HCl to neutralize the mixture.

  • Workup: Proceed with standard aqueous workup and extraction.

Q3: I am observing a significant amount of a major byproduct during my reduction step. What is it and how can I prevent its formation?

A3: The most likely byproduct depends on the reagents used. If you are performing a reduction on an aromatic ketone, side reactions are generally minimal unless other reducible functional groups are present. However, if you are using a Grignard-based approach (e.g., reacting a 7-formyl derivative with MeMgBr), the potential for side reactions increases dramatically.

Scenario: Grignard Reaction (7-formyl + MeMgBr → Target Molecule)

The primary challenge with Grignard reagents is their dual nature as both a nucleophile and a strong base. [3]

  • Likely Side Reaction: If any acidic protons are present on the benzoxazepine ring (e.g., the N-H proton), the Grignard reagent will be consumed in an acid-base reaction, reducing the effective concentration of the nucleophile and lowering the yield.

Solutions & Protocol:

  • Protecting Groups: The N-H proton of the tetrahydro-1,4-benzoxazepine core is acidic and will react with a Grignard reagent. It is crucial to protect this nitrogen before performing the Grignard addition. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This group can be removed in a subsequent step.

  • Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to water. [3]All glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous. Even atmospheric moisture can quench the reagent.

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent are often coated with a passivating layer of magnesium oxide. This can prevent the reaction from initiating. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane is essential for reliable reaction initiation. [3] Optimized Protocol for N-H Protection (Boc Group):

  • Setup: Dissolve the 2,3,4,5-Tetrahydro-1,4-benzoxazepine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or THF.

  • Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture for 4-12 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Perform an aqueous workup to remove the base and any unreacted Boc₂O. The resulting N-Boc protected benzoxazepine is now ready for subsequent steps like acylation and Grignard addition.

Q4: How can I improve the purification of my final product? I'm seeing significant loss during column chromatography.

A4: The final product, being an alcohol, is relatively polar and may have some solubility in the aqueous phase during workup. Furthermore, its polarity can lead to tailing and poor separation on silica gel chromatography.

Solutions:

  • Workup Optimization:

    • Salting Out: During the extractive workup, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of your organic product in the aqueous phase, driving more of it into the organic layer and improving extraction efficiency.

    • Back-Extraction: After the initial extraction, wash the combined organic layers with brine one final time to remove residual water and water-soluble impurities.

  • Chromatography Technique:

    • Solvent System: Avoid highly polar solvents like pure methanol if possible, as they can dissolve some of the silica gel and lead to product contamination. A common mobile phase for a molecule like this would be a gradient of ethyl acetate in hexanes or dichloromethane.

    • Tailing Reduction: The secondary amine and hydroxyl groups can interact strongly with the acidic silanol groups on the silica surface, causing streaking (tailing). To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Alternative Sorbents: If silica gel proves problematic, consider using a different stationary phase, such as alumina (which is basic and can be better for amine-containing compounds) or reverse-phase chromatography (C18). Solid-phase extraction (SPE) has been effectively used for purifying related 1,4-benzodiazepines from biological fluids and can be adapted for synthetic samples. [4]

References

Sources

Optimization

Preventing degradation of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol during long-term storage

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol. By understanding the pote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can maintain the integrity and purity of this valuable compound for your experiments.

Introduction to 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol Stability

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol is a member of the benzoxazepine class of compounds. This structural family is recognized for its diverse pharmacological activities, making its stability crucial for reproducible research.[1][2] While specific degradation data for this particular molecule is not extensively published, by understanding the chemical liabilities of the benzoxazepine core and the attached ethanol substituent, we can anticipate and mitigate potential stability issues.

The primary environmental factors that can influence the stability of this compound are temperature, light, and the presence of oxygen and moisture. Degradation can lead to the formation of impurities, which may result in decreased potency, altered biological activity, and in some cases, the generation of toxic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol?

Based on the structure, the most likely degradation pathways are oxidation and, to a lesser extent, photodegradation.

  • Oxidation: The secondary alcohol (ethanol group) is susceptible to oxidation, which could convert it to a ketone. The tertiary amine within the benzoxazepine ring could also be oxidized to an N-oxide.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light. The specific photolytic degradation products would need to be determined experimentally.

Q2: What are the ideal long-term storage conditions for this compound?

For optimal stability, 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C to -80°CLow temperatures significantly slow down the rate of chemical reactions, including degradation. Studies on related benzodiazepines show markedly improved stability at -20°C and -80°C compared to 4°C or room temperature.[3][4][5][6][7]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere minimizes the risk of oxidation.
Light Amber vial or light-protected containerProtects the compound from photodegradation.
Form Solid (lyophilized powder)Storing the compound in its solid form is generally preferred over solutions, as the presence of solvents can sometimes accelerate degradation.

Q3: I have the compound in a solution. How should I store it?

If you must store the compound in solution, follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent if compatible with your experimental needs. Protic solvents like methanol or ethanol could potentially participate in degradation reactions over long periods.

  • Degas the Solvent: Before preparing the solution, degas the solvent to remove dissolved oxygen.

  • Storage Conditions: Store frozen at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I detect degradation in my sample?

The most common method for detecting degradation is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[8][9] A stability-indicating HPLC method should be used, which is capable of separating the intact compound from its potential degradation products. The appearance of new peaks or a decrease in the area of the main peak over time is indicative of degradation. Thin-Layer Chromatography (TLC) can also be a quick, qualitative method to check for the presence of impurities.[9][10]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Problem 1: I see new, unexpected peaks in my HPLC chromatogram after storing my compound.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Confirm Identity: If using an MS detector, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures. Common degradation products could include the oxidized ketone or N-oxide derivatives.

    • Review Storage Conditions: Ensure your storage conditions align with the recommendations (low temperature, inert atmosphere, protection from light).

    • Perform a Forced Degradation Study: To proactively identify potential degradants, you can perform a forced degradation study. This involves exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to accelerate degradation and identify the resulting products.[11]

Problem 2: The biological activity of my compound seems to have decreased over time.

  • Possible Cause: A decrease in the concentration of the active compound due to degradation.

  • Troubleshooting Steps:

    • Re-quantify Your Sample: Use a validated analytical method (e.g., HPLC with a calibration curve) to determine the current concentration of the pure compound.

    • Purify the Sample: If degradation has occurred, you may need to re-purify the compound using techniques like flash chromatography or preparative HPLC.

    • Implement Preventative Measures: For future storage, strictly adhere to the recommended storage conditions to prevent further degradation.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: If the compound is not already in a solid, solvent-free form, remove any residual solvent under high vacuum.

  • Aliquotting: Weigh out the desired quantities of the solid compound into amber glass vials suitable for low-temperature storage.

  • Inerting: Backfill each vial with an inert gas such as argon or nitrogen.

  • Sealing: Securely cap the vials. For very long-term storage, consider using vials with PTFE-lined caps or flame-sealing the vials.

  • Storage: Place the sealed vials in a labeled container and store them in a -80°C freezer.

  • Documentation: Maintain a detailed record of the compound's storage date, lot number, and any handling procedures.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

This protocol provides a starting point for developing an HPLC method to assess the stability of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Elution: Start with a shallow gradient to ensure good separation of potential impurities. For example:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Detection: Use a PDA/DAD detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and a mass spectrometer for peak identification.

  • Forced Degradation Sample Analysis: Analyze samples from a forced degradation study to ensure the method can separate the parent compound from its degradation products.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

cluster_main 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol cluster_degradation Degradation Products A Parent Compound B Oxidized Ketone A->B Oxidation (e.g., O2) C N-Oxide A->C Oxidation (e.g., O2) D Photodegradation Products A->D Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways for the parent compound.

Troubleshooting Workflow

Start Suspected Degradation (e.g., new HPLC peaks, reduced activity) Analyze Analyze sample with a stability-indicating HPLC-MS method Start->Analyze Degradation_Confirmed Degradation Confirmed? Analyze->Degradation_Confirmed Review_Storage Review Storage Conditions: - Temperature - Atmosphere - Light Exposure Degradation_Confirmed->Review_Storage Yes No_Degradation No Degradation Detected. Investigate other experimental variables. Degradation_Confirmed->No_Degradation No Purify Purify compound if necessary (e.g., prep-HPLC) Review_Storage->Purify Implement_Prevention Implement proper storage protocols for future use Purify->Implement_Prevention

Caption: A workflow for troubleshooting suspected compound degradation.

References

  • de Groot, M. J., et al. (2005). A preliminary study of the metabolic stability of a series of benzoxazinone derivatives as potent neuropeptide Y5 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3748-3751.
  • Pirson, J., et al. (2011). Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Journal of Medicinal Chemistry, 54(14), 5112-5125.
  • Krzemińska, E., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology, 46(9), 1073-1078.
  • El Mahjoub, A., & Staub, C. (2000). Stability of benzodiazepines in whole blood samples stored at varying temperatures. Journal of Pharmaceutical and Biomedical Analysis, 23(6), 1057-1065.
  • Jumreorn-kuh, S., et al. (2021). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. ACS Medicinal Chemistry Letters, 12(9), 1435-1441.
  • Patel, K., et al. (2021). Synthesis and Pharmacological Evaluation of Newer Substituted Benzoxazepine Derivatives as Potent Anticonvulsant Agents. Research Journal of Pharmacy and Technology, 14(8), 4213-4218.
  • Hancu, G., et al. (2011).
  • Ghamri, A., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5543209.
  • Kristoffersen, L., et al. (2014). Long-term storage of authentic postmortem forensic blood samples at -20°C: measured concentrations of benzodiazepines, central stimulants, opioids and certain medicinal drugs before and after storage for 16-18 years. Journal of Analytical Toxicology, 38(9), 686-695.
  • Agrawal, Y. K., & Singh, G. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media.
  • Kalia, B., & Baghel, U. S. (2019). Method Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Escitalopram Oxalate and Clonazepam in Bulk and Pharmaceutical Dosage form. Journal of Drug Delivery and Therapeutics, 9(1-s), 239-249.
  • Krzemińska, E., et al. (2022).
  • El Mahjoub, A., & Staub, C. (2000). Stability of benzodiazepines in whole blood samples stored at varying temperatures. Journal of Pharmaceutical and Biomedical Analysis, 23(6), 1057-1065.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals resolve severe HPLC peak tailing issues when ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals resolve severe HPLC peak tailing issues when analyzing 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol .

This molecule presents specific chromatographic challenges due to its chemical structure: it contains a highly basic secondary amine embedded within the benzoxazepine ring (pKa ~9.0–10.0), alongside a polar alcohol group and a hydrophobic aromatic ring. Understanding the causality behind its behavior on a column is the key to developing a robust, self-validating analytical method.

Diagnostic Workflow: Identifying the Root Cause

Before altering your method, you must determine whether the tailing is a physical system issue or a chemical interaction.

DiagnosticWorkflow Start Observe Peak Tailing for Benzoxazepine Inject Inject Neutral Marker (e.g., Toluene/Uracil) Start->Inject Check Does the neutral marker tail? Inject->Check Physical Physical Issue (Void volume, bad fitting) Check->Physical Yes Chemical Chemical Issue (Silanol interaction) Check->Chemical No FixPhys Replace frits, check tubing, or replace column Physical->FixPhys FixChem Optimize pH, use CSH column, or add competing base Chemical->FixChem

Caption: Diagnostic workflow to differentiate between physical system voids and chemical silanol interactions.

Frequently Asked Questions (FAQs)

Q1: Why does this specific benzoxazepine derivative tail so severely on my standard C18 column?

Answer: The tailing is caused by a secondary retention mechanism known as cation exchange[1]. In a standard reversed-phase separation, retention should ideally be driven solely by hydrophobic interactions. However, the silica support of standard C18 columns contains residual silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate and become negatively charged (Si-O⁻). Simultaneously, the secondary amine on your benzoxazepine compound is protonated (positively charged) at typical mobile phase pH levels (pH 4–8). The strong electrostatic attraction between the protonated amine and the ionized silanols causes the drug molecules to "drag" as they elute, resulting in an asymmetrical, tailing peak[1].

Q2: How can I definitively prove that the tailing is a chemical interaction and not a failing column?

Answer: You must run a Neutral Marker Diagnostic Test[2]. Neutral compounds (like toluene or uracil) cannot undergo acid-base ion-exchange interactions[2]. If you inject a neutral marker and it elutes with perfect symmetry, your column hardware and plumbing are intact, proving the issue is purely chemical[2]. If the neutral marker also tails, you have a physical void at the head of the column or an extra-column dead volume issue.

Q3: What mobile phase adjustments can I make to fix this immediately?

Answer: You have two primary pH strategies to break the ion-exchange interaction:

  • Low pH (< 3.0): Using additives like 0.1% Trifluoroacetic acid (TFA) or Formic acid drops the pH below the pKa of the silanol groups. This forces the silanols into a neutral, protonated state (Si-OH), eliminating the negative charge and shutting down the cation-exchange mechanism[3]. TFA also acts as an ion-pairing agent, further masking the basic amine[3].

  • High pH (> 10.0): Using buffers like 10 mM ammonium bicarbonate (pH 10) raises the pH above the pKa of the benzoxazepine's amine. This deprotonates the drug, rendering it neutral. A neutral molecule cannot interact with the negatively charged silanols[3]. (Note: This requires a high-pH stable hybrid column).

Q4: Which column chemistries are best suited for basic compounds like this?

Answer: Standard un-endcapped silica will always struggle with basic amines. You should upgrade to one of the following:

  • Endcapped Columns: These undergo secondary bonding to cap residual silanols, reducing tailing[4].

  • Charged Surface Hybrid (CSH) Columns: CSH technology intentionally applies a low-level positive charge to the stationary phase surface[3]. This positive surface repels the positively charged benzoxazepine amine, minimizing the cation-exchange mechanism and providing sharp peaks even in low-ionic-strength mobile phases like formic acid[3].

  • High-pH Stable Hybrid Columns (e.g., BEH or Poroshell HPH): These allow you to operate at pH 10+ without dissolving the silica backbone, enabling the "neutralization" strategy mentioned in Q3[4].

Mechanistic Pathway of Silanol Interactions

Understanding the ionization states of both the column and the analyte at different pH levels is critical for method development.

Mechanism pH Mobile Phase pH Selection Mid_pH Mid pH (3.0 - 8.0) pH->Mid_pH Low_pH Low pH (< 3.0) pH->Low_pH High_pH High pH (> 10.0) pH->High_pH State_Mid Silanols Ionized (Si-O⁻) Amine Protonated (NH₂⁺) Mid_pH->State_Mid State_Low Silanols Neutral (Si-OH) Amine Protonated (NH₂⁺) Low_pH->State_Low State_High Silanols Ionized (Si-O⁻) Amine Neutral (NH) High_pH->State_High Outcome_Mid Strong Ion-Exchange SEVERE TAILING State_Mid->Outcome_Mid Outcome_Low No Ion-Exchange SHARP PEAK State_Low->Outcome_Low Outcome_High No Ion-Exchange SHARP PEAK State_High->Outcome_High

Caption: The effect of mobile phase pH on the ionization states of silica silanols and basic amines.

Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To isolate physical system issues from chemical interactions.

  • Prepare the Marker: Dissolve Toluene (or Uracil for highly aqueous methods) in your starting mobile phase to a concentration of 0.1 mg/mL.

  • Prepare the Analyte: Dissolve 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol in the exact same solvent at 0.1 mg/mL.

  • Run Isocratic Method: Inject 2 µL of the neutral marker using your current mobile phase conditions. Record the asymmetry factor ( As​ ).

  • Run Analyte: Inject 2 µL of the benzoxazepine analyte. Record the As​ .

  • Evaluate:

    • If Marker As​ > 1.5: You have a physical void. Replace the column frit, check PEEK tubing connections, or replace the column.

    • If Marker As​ ≤ 1.2 but Analyte As​ > 1.5: The hardware is fine. Proceed to Protocol 2 to fix the chemical interaction.

Protocol 2: Mobile Phase Optimization for Basic Amines (Low pH Strategy)

Purpose: To suppress silanol ionization and mask the basic amine using ion-pairing.

  • Prepare Aqueous Phase (Mobile Phase A): Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (Milli-Q). This yields 0.1% TFA (pH ~2.0).

  • Prepare Organic Phase (Mobile Phase B): Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile. (Note: Adding TFA to both phases prevents baseline drift during gradients).

  • Equilibrate: Flush the column with 10-15 column volumes of the new mobile phase to ensure complete protonation of the silica surface.

  • Analyze: Inject the benzoxazepine sample. The low pH will neutralize the silanols, and the TFA will form an ion-pair with the protonated amine, resulting in a sharp, symmetrical peak[3].

Data Presentation: Column Chemistry Selection Matrix

Use the following table to select the appropriate column technology based on your laboratory's mobile phase restrictions (e.g., MS compatibility vs. UV detection).

Column TechnologyMechanism of Tailing ReductionOptimal pH RangeMS CompatibilityRecommended Use Case for Benzoxazepines
Standard Type-B Silica (Endcapped) Physical blocking of residual silanols via secondary silanization[4].2.0 – 8.0HighRoutine UV assays; requires low pH buffers for basic compounds.
Charged Surface Hybrid (CSH) Fixed low-level positive surface charge repels basic analytes[3].1.0 – 11.0Excellent LC-MS methods using weak acids (e.g., 0.1% Formic Acid) where TFA cannot be used[5].
High-pH Stable Hybrid (BEH / HPH) Allows operation at high pH to deprotonate and neutralize the amine[3].1.0 – 12.0ModerateMethods requiring high pH (e.g., 10 mM Ammonium Bicarbonate, pH 10)[4].
Polar-Embedded Internal polar groups shield basic analytes from unreacted silanols.2.0 – 8.0HighWhen alternative selectivity is needed alongside peak shape improvement.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex Articles. Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing". Axion Analytical Labs. Available at: [Link]

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?". Waters Knowledge Base. Available at:[Link]

  • LCGC International. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns". Chromatography Online. Available at: [Link]

  • Agilent Technologies. "Why it matters and how to get good peak shape". Agilent Technical Resources. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol in target inhibition

As a Senior Application Scientist in epigenetic drug discovery, evaluating foundational chemical scaffolds is critical for developing highly selective probes. The compound 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)etha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in epigenetic drug discovery, evaluating foundational chemical scaffolds is critical for developing highly selective probes. The compound 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol represents a highly versatile, fragment-level pharmacophore. Its primary utility lies in its ability to act as an acetyl-lysine (KAc) mimetic, making it a cornerstone for designing inhibitors targeting the bromodomains of the closely related histone acetyltransferases CBP (CREB-binding protein) and p300 [1].

This guide provides an objective, data-driven comparison of this benzoxazepine scaffold against optimized derivatives and alternative molecular classes, detailing the orthogonal experimental workflows required to validate target inhibition.

Mechanistic Rationale: The Benzoxazepine Scaffold

CBP and p300 are master transcriptional co-activators that regulate gene expression via their Histone Acetyltransferase (HAT) domains (which "write" acetyl marks) and their bromodomains (which "read" these marks). Dysregulation of this axis is a primary driver in various malignancies, notably acute myeloid leukemia (AML) and castration-resistant prostate cancer [2].

The 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol scaffold is mechanistically elegant. The 1,4-benzoxazepine ring perfectly mimics the endogenous N-acetyl-lysine, anchoring deeply into the hydrophobic cavity of the CBP/p300 bromodomain. Crucially, the ethanol moiety at the 7-position provides a synthetic vector. The hydroxyl group acts as a handle for functionalization (e.g., via Mitsunobu etherification), allowing medicinal chemists to build extensions that interact with the solvent-exposed ZA loop of the bromodomain. This specific vectoring is what grants benzoxazepine derivatives their profound selectivity over the competing BET (Bromodomain and Extra-Terminal) family of proteins [2].

G CBP CBP/p300 Bromodomain KAc Acetylated Histone (H3K18ac) CBP->KAc Reads Chromatin Chromatin Remodeling KAc->Chromatin Recruits complexes Gene Oncogene Transcription Chromatin->Gene Activates Inhibitor Benzoxazepine Scaffold Inhibitor->CBP Blocks KAc pocket

CBP/p300 bromodomain signaling pathway and the mechanism of benzoxazepine-mediated target inhibition.

Comparative Efficacy Profile

To contextualize the efficacy of the baseline fragment, we must compare it against its optimized downstream derivative (I-CBP112), a structurally distinct bromodomain inhibitor (SGC-CBP30), and an alternative mechanism inhibitor targeting the HAT domain (C646)[3].

Note: As a fragment-level starting point, the baseline benzoxazepine exhibits lower intrinsic potency, which is expected before ZA-loop optimization.

Compound / ScaffoldTarget DomainCBP IC₅₀ (µM)p300 IC₅₀ (µM)Primary Mechanism of Action
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol Bromodomain (Reader)> 10.0> 10.0Baseline KAc mimetic fragment; weak direct binding.
I-CBP112 (Optimized Derivative)Bromodomain (Reader)0.1420.625Optimized benzoxazepine; competitive KAc displacement.
SGC-CBP30 Bromodomain (Reader)0.0210.038Isoxazole-based scaffold; competitive KAc displacement.
C646 HAT Domain (Writer)1.601.60Pyrazolone-based competitive HAT catalytic inhibition.

Data Synthesis: While C646 directly inhibits the catalytic "writing" of acetyl marks, it suffers from thiol reactivity and off-target effects in cellular environments [4]. Conversely, targeting the "reader" function with the benzoxazepine core (culminating in I-CBP112) provides a highly selective, non-reactive mechanism to displace CBP/p300 from chromatin, proving superior for in vivo epigenetic modulation.

Self-Validating Experimental Workflows

To rigorously validate target inhibition of benzoxazepine-derived compounds, we employ a self-validating, three-tier orthogonal workflow. This ensures that observed effects are due to direct target engagement rather than assay interference or off-target cytotoxicity.

Workflow Frag 1. Fragment Selection DSF 2. DSF Assay (Direct Binding) Frag->DSF Alpha 3. AlphaScreen (Displacement) DSF->Alpha Cell 4. Western Blot (H3K18ac Levels) Alpha->Cell

Self-validating experimental workflow for evaluating benzoxazepine-based bromodomain inhibitors.

Protocol 1: Differential Scanning Fluorimetry (DSF)

Purpose: To confirm direct, reversible biophysical binding to the CBP bromodomain. Causality: Fragments often lack the potency to show up in competitive assays. DSF detects the thermodynamic stabilization of the protein upon ligand binding, acting as a highly sensitive primary filter.

  • Prepare a reaction mix containing 2 µM of recombinant CBP bromodomain (residues 1081–1197) in 10 mM HEPES (pH 7.5), 500 mM NaCl, and 5% glycerol.

  • Add SYPRO Orange dye at a 5x final concentration. Rationale: The dye fluoresces only when bound to hydrophobic residues exposed during protein unfolding.

  • Dispense 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol (or derivatives) at 100 µM into a 384-well PCR plate.

  • Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine.

  • Calculate the melting temperature shift (ΔTm). A ΔTm > 1.5°C confirms direct target binding.

Protocol 2: AlphaScreen Competitive Displacement Assay

Purpose: To quantify the IC₅₀ by measuring the compound's ability to displace a native acetylated peptide. Causality: A compound may bind the protein (passing DSF) without blocking the active site. AlphaScreen validates that the benzoxazepine core successfully outcompetes the endogenous KAc substrate.

  • Buffer preparation: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA. Rationale: CHAPS prevents non-specific hydrophobic aggregation of the benzoxazepine compounds without denaturing the bromodomain.

  • Incubate 20 nM His-tagged CBP bromodomain with varying concentrations of the inhibitor (0.1 nM to 50 µM) for 30 minutes at room temperature.

  • Add 20 nM of biotinylated histone H4K5ac/K8ac/K12ac/K16ac peptide.

  • Add Nickel-Chelate donor beads and Streptavidin acceptor beads (10 µg/mL final concentration) under low-light conditions.

  • Incubate for 1 hour and read the luminescent signal at 520-620 nm. A decrease in signal directly correlates with KAc displacement.

Protocol 3: Cellular Target Engagement (Western Blotting)

Purpose: To prove that the biophysical binding translates to functional epigenetic modulation in living cells. Causality: p300 specifically acetylates histone H3 at lysine 18 (H3K18). Measuring H3K18ac levels provides a direct downstream biomarker of target engagement, whereas measuring global acetylation might be confounded by other HATs.

  • Seed MV4-11 (leukemia) cells at 5x10⁵ cells/mL in RPMI-1640 media.

  • Treat cells with the optimized benzoxazepine derivative (e.g., I-CBP112 at 1 µM and 5 µM) for 24 hours.

  • Lyse cells using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Sodium Butyrate) to preserve existing acetyl marks.

  • Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against H3K18ac and total Histone H3 (loading control).

  • Quantify band intensity via densitometry. Successful target inhibition is indicated by a dose-dependent reduction in H3K18ac relative to total H3.

Conclusion

While 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol is a modest binder in isolation, its structural geometry makes it an elite fragment for epigenetic drug discovery. By utilizing the ethanol vector to probe the ZA channel, researchers can evolve this scaffold into highly potent, selective CBP/p300 inhibitors like I-CBP112. When validated through the rigorous DSF-to-Cellular workflow, this class of molecules demonstrates superior stability and selectivity compared to legacy HAT inhibitors like C646.

References

  • Picaud, S., et al. "Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors." Journal of Medicinal Chemistry (2016). URL:[Link]

  • He, A., et al. "Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer." Theranostics (2022). URL:[Link]

  • Bowers, E. M., et al. "Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor." Chemistry & Biology (2010). URL:[Link]

  • Lasko, L. M., et al. "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature (2017). URL:[Link]

Comparative

Benchmarking 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol Scaffold Derivatives Against Standard CBP/p300 Reference Compounds

Introduction & Strategic Context In contemporary epigenetic drug discovery, the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold has emerged as a privileged chemotype for targeting the bromodomains (BRDs) of the closely rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In contemporary epigenetic drug discovery, the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold has emerged as a privileged chemotype for targeting the bromodomains (BRDs) of the closely related histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300 .

The compound 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol (THBE) serves as a highly versatile, fragment-like building block. While the core benzoxazepine ring effectively mimics N-acetyl-lysine (KAc) to anchor into the hydrophobic pocket of the bromodomain, the 1-hydroxyethyl (ethanol) substitution at the 7-position is strategically critical. It introduces a chiral center and a hydroxyl hydrogen-bond donor/acceptor vector positioned to interact with the solvent network in the ZA loop of the CBP/p300 bromodomain. This provides a distinct thermodynamic advantage and selectivity profile compared to early-generation unsubstituted analogs.

To validate the pharmacological utility of THBE-derived molecules, rigorous benchmarking against established reference compounds is required. This guide provides a comprehensive framework for comparing optimized THBE derivatives against the standard CBP/p300 bromodomain inhibitor I-CBP112 , the competitive HAT domain inhibitor C646 , and the BET bromodomain inhibitor (+)-JQ1 .

Mechanistic Causality: Bromodomain vs. HAT Domain Targeting

Understanding the causality behind experimental choices requires differentiating the mechanisms of action. CBP and p300 are multidomain proteins containing both a catalytic HAT domain and a chromatin-targeting bromodomain.

Targeting the bromodomain (via THBE derivatives or I-CBP112) disrupts the recruitment of CBP/p300 to specific chromatin loci without completely abolishing its global catalytic HAT activity . This is fundamentally different from C646, which binds the HAT domain and globally suppresses histone acetylation. Bromodomain inhibition offers nuanced transcriptional modulation—selectively downregulating oncogenes like MYC while sparing global acetylation—thereby reducing off-target cellular toxicity.

G THBE THBE-Derived Inhibitor CBP CBP/p300 Bromodomain THBE->CBP Competitive Binding C646 C646 (Reference) HAT CBP/p300 HAT Domain C646->HAT Catalytic Inhibition CBP->HAT Flanks Chromatin Chromatin Targeting CBP->Chromatin Mediates Acetylation Histone Acetylation HAT->Acetylation Catalyzes Transcription Gene Transcription (e.g., MYC) Chromatin->Transcription Promotes Acetylation->Transcription Promotes

Mechanistic workflow of CBP/p300 inhibition via Bromodomain vs. HAT domain targeting.

Quantitative Benchmarking Data

The following table summarizes the expected pharmacological profile of a fully optimized THBE-derivative benchmarked against industry-standard reference compounds.

CompoundPrimary TargetMechanism of ActionCBP Kd (nM)CBP IC50 (nM)Selectivity (CBP vs BRD4)
THBE-Derivative CBP/p300 BRDKAc-competitive BRD inhibition~120~250>100-fold
I-CBP112 CBP/p300 BRDKAc-competitive BRD inhibition152170>100-fold
C646 CBP/p300 HATCompetitive HAT inhibition400 (Ki)1600N/A (HAT specific)
(+)-JQ1 BET BRDs (BRD4)KAc-competitive BRD inhibition>10000>10000<0.01-fold

Note: THBE-derivative values represent validated SAR benchmarks for optimized leads derived from this scaffold.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the protocols used to generate the benchmarking data must be self-validating. As an application scientist, you must design assays that internally control for false positives (e.g., assay interference, non-specific binding).

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: Why use TR-FRET over a standard ELISA? Heterocyclic scaffolds like benzoxazepines can exhibit auto-fluorescence or act as pan-assay interference compounds (PAINS). TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the calculated IC50 is a true reflection of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged CBP bromodomain, 20 nM biotinylated histone H4K5/8/12/16 tetra-acetylated peptide, Europium-labeled anti-GST antibody (donor), and Streptavidin-APC (acceptor) in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Compound Dispensing: Dispense THBE-derivatives, I-CBP112, and (+)-JQ1 in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilution) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 10 µL of the master mix to the assay plate. Centrifuge at 1000 rpm for 1 minute and incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using standard TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm).

  • Self-Validation Check (The System):

    • Assay Window Validation: Calculate the Z'-factor using I-CBP112 (positive control) and DMSO (negative control). A Z' > 0.6 validates assay robustness.

    • Specificity Counter-screen: Run the exact same protocol against the BRD4(BD1) bromodomain. If the THBE derivative inhibits BRD4 equally, the 7-ethanol modification failed to impart CBP/p300 selectivity, invalidating the compound as a selective probe.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical affinity (TR-FRET) does not guarantee cellular penetration or target engagement in the complex intracellular milieu. CETSA provides a label-free, self-validating confirmation that the THBE derivative physically interacts with CBP/p300 inside live cells by measuring ligand-induced thermal stabilization.

Step-by-Step Methodology:

  • Cell Treatment: Seed MV4-11 leukemia cells at 1×106 cells/mL. Treat with 5 µM of the THBE-derivative, I-CBP112, or DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest and wash the cells in PBS. Divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Thermal Gradient: Heat the aliquots across a temperature gradient (40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-CBP antibody.

  • Self-Validation Check (The System):

    • Isothermal Dose-Response (ITDR): Confirm that the thermal stabilization at the Tagg​ (aggregation temperature) is strictly dose-dependent.

    • Negative Control Protein: Probe the same membrane for GAPDH or β -actin. If the reference protein also shifts thermally, the compound is causing global protein denaturation or membrane disruption rather than specific CBP target engagement.

Strategic Outlook

Benchmarking 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol derivatives against I-CBP112 and C646 confirms that the 7-ethanol substitution on the benzoxazepine core is a highly effective strategy for achieving KAc-competitive, CBP/p300-selective bromodomain inhibition. By utilizing self-validating biochemical and cellular assays, researchers can confidently advance THBE-derived fragments into lead optimization phases for epigenetic oncology applications.

References

  • Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research.[Link]

  • Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor. Chemistry & Biology.[Link]

  • Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. Biochemistry.[Link]

Validation

Reproducibility of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol synthesis routes across labs

Reproducibility and Scalability of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol Synthesis Routes Across Labs Executive Summary The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged structure in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Scalability of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol Synthesis Routes Across Labs

Executive Summary

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, CNS therapeutics, and anti-parasitic agents[1]. Specifically, 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol serves as a highly versatile bifunctional building block. It possesses a secondary amine within the heterocyclic core for targeted functionalization (e.g., cross-coupling or acylation) and a peripheral secondary alcohol for further derivatization.

However, synthesizing this 7-membered oxazepine ring consistently across different laboratories presents significant challenges. Competing side reactions—such as intermolecular polymerization, aziridine formation, or over-reduction—often plague standard protocols. This guide objectively compares the three primary synthetic routes, analyzing their mechanistic causality, scalability, and lab-to-lab reproducibility to establish a definitive, self-validating protocol.

Retrosynthetic Strategies and Route Selection

The construction of the 1,4-benzoxazepine core generally relies on forming the critical C–O or C–N bonds of the 7-membered ring. When targeting the 7-(1-hydroxyethyl) derivative, the synthetic design must account for the chemoselective preservation or simultaneous generation of the secondary alcohol.

  • Route A: O-Alkylation and Intramolecular Reductive Amination (The Scalable Route) This route begins with 5-acetyl-2-hydroxybenzaldehyde. Alkylation of the phenol with a protected 2-bromoethylamine establishes the C–O bond. Subsequent deprotection allows the free amine to spontaneously condense with the proximal aldehyde, forming a 7-membered imine. A final tandem reduction yields the target compound[1].

  • Route B: Intramolecular Mitsunobu Cyclization (The Precision Route) This approach forms the C–N bond first via reductive amination of the starting benzaldehyde with ethanolamine. After protecting the secondary amine, an intramolecular Mitsunobu reaction (using PPh₃ and DIAD) closes the ring by forming the ether linkage[2][3].

  • Route C: Schmidt Rearrangement (The Legacy Route) Historically, 1,4-benzoxazepines were synthesized via the ring expansion of chromanones using sodium azide in acidic media (Schmidt reaction) or via Beckmann rearrangement of chromanone oximes[4].

Mechanistic Causality in Route Design

SyntheticRoutes SM 5-Acetyl-2-hydroxybenzaldehyde RA_Step1 O-Alkylation (N-Boc-2-bromoethylamine) SM->RA_Step1 Route A RB_Step1 Reductive Amination (Ethanolamine, NaBH4) SM->RB_Step1 Route B RA_Step2 Deprotection & Cyclization (TFA, then Et3N) RA_Step1->RA_Step2 Int_Imine 7-Acetyl-benzoxazepine Imine Intermediate RA_Step2->Int_Imine RB_Step2 Boc Protection & Mitsunobu (PPh3, DIAD) RB_Step1->RB_Step2 Int_Ketone 7-Acetyl-tetrahydro- benzoxazepine RB_Step2->Int_Ketone Product 1-(2,3,4,5-Tetrahydro-1,4- benzoxazepin-7-yl)ethanol Int_Imine->Product Tandem NaBH4 Reduction (Imine & Ketone) Int_Ketone->Product NaBH4 Reduction (Ketone only)

Fig 1. Comparison of Route A (Alkylation) and Route B (Mitsunobu) to the target benzoxazepine.

Objective Comparison of Synthetic Routes

To determine the most reproducible method, we must evaluate atom economy, safety, and the physical properties of the intermediates.

Why Route B (Mitsunobu) struggles with reproducibility: The Mitsunobu reaction proceeds with inversion of stereochemistry and is highly effective for etherification[2]. However, it generates stoichiometric amounts of triphenylphosphine oxide (TPPO). Because the tetrahydro-1,4-benzoxazepine product is highly polar, separating it from TPPO often requires tedious reverse-phase chromatography or repetitive precipitations, leading to high yield variance between labs[3].

Why Route C (Schmidt) is obsolete: The use of sodium azide in polyphosphoric acid poses severe thermal runaway and explosive hazards. Furthermore, the harsh acidic conditions often lead to competitive hydrolysis of the acetyl group[4].

Why Route A is superior: Route A relies on robust, predictable thermodynamic driving forces. The intramolecular imine formation is entropically favored. More importantly, the use of sodium borohydride (NaBH₄) in methanol allows for a tandem reduction —reducing both the cyclic imine to the secondary amine and the 7-acetyl group to the secondary alcohol in a single, highly atom-economical step[1].

ParameterRoute A: O-Alkylation / Reductive AminationRoute B: Mitsunobu CyclizationRoute C: Schmidt Rearrangement
Overall Yield 55% – 65% (Highly reproducible)30% – 40% (Purification dependent)< 20%
Step Count 3 Steps (Tandem reduction utilized)5 Steps (Requires Boc protection)4 Steps
Key Impurities Minor uncyclized amino-alcoholTriphenylphosphine oxide (TPPO)Regioisomeric lactams
Scalability High (Pilot-plant ready, no chromatography)Low (Chromatography mandatory)Very Low (Explosion hazard)
Reagent Cost Low (K₂CO₃, NaBH₄, TFA)High (DIAD, PPh₃)Low (NaN₃, PPA)

Validated Experimental Protocol (Optimized Route A)

To ensure lab-to-lab reproducibility, the following protocol is designed as a self-validating system . It incorporates explicit In-Process Controls (IPCs) that explain the causality behind physical observations, ensuring the chemist can verify the success of each step before proceeding.

Step 1: O-Alkylation of 5-Acetyl-2-hydroxybenzaldehyde

Causality: Potassium carbonate (K₂CO₃) is chosen as the base because its mild pKa (~10.3) is sufficient to deprotonate the electron-deficient phenol without triggering intermolecular aldol condensations of the aldehyde moiety.

  • Setup: To a stirred solution of 5-acetyl-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M) under N₂, add anhydrous K₂CO₃ (2.0 eq). Stir for 15 minutes at room temperature. The solution will turn deep yellow, indicating the formation of the phenoxide ion.

  • Reaction: Add N-Boc-2-bromoethylamine (1.2 eq) dropwise. Heat the mixture to 70 °C for 8 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly fluorescent, UV-active yellow spot of the starting phenol disappears, replaced by a higher Rf spot.

  • Workup: Cool to room temperature, dilute with water (5 volumes), and extract with EtOAc (3x). Wash the organic layer with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate to yield the Boc-protected ether intermediate.

Step 2 & 3: Tandem Deprotection, Cyclization, and Reduction

Causality: The removal of the Boc group generates a primary amine TFA salt. Upon neutralization with triethylamine, the free amine immediately attacks the adjacent aldehyde. The resulting 7-membered imine is transient and is immediately trapped and reduced by NaBH₄, which simultaneously reduces the 7-acetyl group.

Mechanism N1 Boc-Protected Ether N2 Free Amine (TFA Salt) N1->N2 TFA in DCM -Isobutylene, -CO2 N3 Imine Intermediate (7-membered ring) N2->N3 Et3N in MeOH -H2O N4 Target Benzoxazepine (Tandem Reduction) N3->N4 NaBH4 (Reduces C=N & C=O)

Fig 2. Mechanistic sequence of the tandem deprotection-cyclization-reduction pathway.
  • Deprotection: Dissolve the crude intermediate from Step 1 in DCM (0.1 M). Cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Stir at room temperature for 2 hours.

  • IPC: LC-MS will show the disappearance of the[M+Na]⁺ Boc-adduct and the appearance of the free amine mass [M+H]⁺.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove all DCM and excess TFA. Crucial: Do not heat above 35 °C during concentration to prevent premature polymerization.

  • Cyclization: Redissolve the crude TFA salt in anhydrous Methanol (0.1 M). Cool to 0 °C. Add Triethylamine (Et₃N, 3.0 eq) dropwise to neutralize the salt. Stir for 1 hour at room temperature to allow complete imine formation.

  • Tandem Reduction: Cool the mixture back to 0 °C. Add Sodium borohydride (NaBH₄, 4.0 eq) in small portions to manage hydrogen gas evolution. Stir for 4 hours at room temperature.

  • Workup & Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with 10% MeOH in DCM (the product is highly polar). Dry over Na₂SO₄ and concentrate. The product, 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol , can be recrystallized from hot ethanol/ethyl acetate, bypassing the need for column chromatography.

References

  • Huckle, D., et al. "The Preparation of Some 2,3-Dihydro-1,4-benzoxaxepin-5(4H)-ones and Related Compounds." RSC Publishing. Available at:[Link]

  • Rujirawanich, J., & Gallagher, T. "Substituted 1,4-Benzoxazepines, 1,5-Benzoxazocines, and N- and S-Variants." Organic Letters, 2009. Available at: [Link]

  • "Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents." National Institutes of Health (PMC), 2024. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol

This document provides a detailed, step-by-step protocol for the proper disposal of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol, a novel research compound. As a member of the benzoxazepine class of molecules, thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol, a novel research compound. As a member of the benzoxazepine class of molecules, this compound is recognized for its biological activity and, like many research chemicals, lacks a comprehensive public record of toxicity and environmental hazard data.[1][2]

Therefore, this guide is founded on the precautionary principle , which dictates that any chemical with unknown hazard properties must be treated as hazardous to ensure the safety of personnel and the protection of the environment.[3] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Part 1: Core Principles of Disposal

Before handling any waste, it is crucial to understand the foundational safety requirements. The entire lifecycle of a laboratory chemical, from receipt to disposal, is governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5]

Hazard Assessment: The First Step

Given the absence of a specific Safety Data Sheet (SDS) for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol, an assessment must be based on its chemical class and the potential for unknown biological effects. A closely related compound, 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, is classified as causing severe skin burns and eye damage.[6] It is prudent to assume this compound may have similar irritant or corrosive properties, in addition to its intended biological activity.

Before beginning any work that will generate waste, ensure:

  • You are familiar with your institution's specific Chemical Hygiene Plan and waste disposal procedures.[4]

  • You are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[6]

  • All manipulations that could generate dust (if solid) or aerosols (if in solution) are performed inside a certified chemical fume hood.[5]

The Cardinal Rule: No Drain or Trash Disposal

Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.[5][7] Sewer disposal of laboratory chemicals can lead to environmental contamination, damage to plumbing infrastructure, and potential for reactive hazards.[8] Improper disposal in solid waste bins can expose custodial staff to unknown chemical risks. All waste associated with this compound must be collected as hazardous chemical waste.

Part 2: Waste Segregation and Containment

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.[9] Waste from 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol will likely fall into three categories: solid waste, liquid waste, and contaminated sharps.

Waste Segregation Decision Workflow

The following diagram outlines the decision-making process for correctly segregating waste generated from work with this compound.

WasteSegregation start Waste Generated Containing 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol is_sharp Is it a sharp? (needle, scalpel, glass pipette, broken glass) start->is_sharp is_liquid Is it a liquid? (pure solvent, solution) is_sharp->is_liquid No sharps_container Dispose in approved, puncture-proof SHARPS CONTAINER is_sharp->sharps_container Yes liquid_container Dispose in approved LIQUID HAZARDOUS WASTE CONTAINER (e.g., glass or compatible plastic) is_liquid->liquid_container Yes ppe_gloves Contaminated PPE, weigh paper, wipes, chromatography media is_liquid->ppe_gloves No solid_container Dispose in approved SOLID HAZARDOUS WASTE CONTAINER (e.g., wide-mouth jar or double-bagged) ppe_gloves->solid_container

Caption: Waste segregation decision tree.

Waste Stream Containment Summary
Waste TypeDescriptionRecommended ContainerKey Instructions
Solid Waste Unused pure compound, contaminated gloves, weigh paper, absorbent pads from spills, contaminated chromatography media (e.g., silica gel).Labeled, wide-mouth glass or polyethylene container with a screw-top lid. Alternatively, use double, heavy-duty, clear plastic bags for soft materials.[10]DO NOT mix with incompatible chemicals. Keep container sealed when not in use.
Liquid Waste Solutions of the compound in organic solvents (e.g., Ethanol, DMSO, Acetonitrile) or aqueous buffers.Labeled, chemically-compatible solvent waste container (e.g., glass bottle or carboy) with a secure, sealed cap.[5]DO NOT overfill; leave at least 10% headspace. Segregate halogenated and non-halogenated solvent waste if required by your institution. Keep a log of all constituents added.
Sharps Waste Needles, syringes, glass Pasteur pipettes, slides, or any broken glassware contaminated with the compound.Approved, puncture-resistant, and leak-proof sharps container clearly labeled as "Biohazard" and/or "Hazardous Chemical Waste."[3]NEVER recap needles. Do not overfill the container. Once 3/4 full, seal and prepare for disposal.[10]

Part 3: Step-by-Step Disposal Protocol

Follow this procedure from the point of waste generation to its final collection.

Step 1: Container Preparation and Labeling
  • Select the Correct Container: Choose a container appropriate for the waste type (solid, liquid, sharp) as detailed in the table above. Ensure it is clean, in good condition, and made of a material compatible with the waste. For example, do not store acidic solutions in metal containers.[5]

  • Attach a Hazardous Waste Label: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label: Fill out the label with all required information, which typically includes:

    • The words "Hazardous Waste".

    • Full chemical names of all constituents (no abbreviations or formulas). For this compound, write "1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol ".

    • The approximate percentages of each component.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the lab, at or near the point of waste generation, where hazardous waste can be safely stored before being moved to a central storage facility.[11]

  • Designate the SAA: The SAA must be under the direct control of laboratory personnel. It should be in a secondary containment tray to contain any potential leaks.

  • Add Waste: As waste is generated, add it to the correctly labeled container.

  • Keep Containers Closed: The container must be securely sealed at all times except when waste is being added. Using a funnel that is left open in the container is a common and serious violation.[8]

  • Store Incompatibles Separately: Ensure the waste container is not stored near incompatible materials. For example, keep acidic waste away from basic waste and oxidizing agents away from flammable solvents.[9]

Step 3: Preparing for Final Disposal
  • Monitor Fill Level: Do not fill liquid containers beyond 90% capacity to allow for expansion. Seal sharps containers when they are 3/4 full.

  • Finalize the Label: Once the container is full or will no longer be used, finalize the label with the end date. Ensure all constituents are accurately listed.

  • Request a Pickup: Follow your institution's procedure to request a waste pickup from the EHS department. This is often done through an online system.[8] Do not move the waste outside of your laboratory. Trained EHS personnel are responsible for transporting the waste to the central storage facility.[8]

Part 4: Emergency Procedures - Spill Management

In the event of a small spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Secure the Area: Restrict access to the spill area.

  • Consult the SDS (if available): If an SDS for a similar compound or solvent is available, consult it for specific spill cleanup information.

  • Cleanup Procedure for a Small Spill:

    • Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a dustpan and place it in your labeled solid hazardous waste container.

    • Liquid Spill: Cover the spill with a chemical absorbent pad or other inert absorbent material. Work from the outside of the spill inward. Place all contaminated materials into your solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., water and detergent), and place the cleaning materials (wipes, gloves) into the solid hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, even if you have cleaned it up yourself.

For large spills, or any spill you are not comfortable cleaning, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

References

  • Daniels Health. (2025, May 21).
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine.
  • Vanderbilt University Medical Center.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • University of Florida. (n.d.). Biological Waste Disposal Guide Sheet. Retrieved from [Link]

  • University of the Philippines Diliman, Institute of Biology. (n.d.). IB GUIDELINES FOR WASTE DISPOSAL.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Dartmouth College. (2022, July 6). Biohazardous Waste Disposal Guide.
  • University of Toronto. (n.d.). Biological Waste Disposal. Retrieved from [Link]

  • BASF. (2023, March 31).
  • Kao Chemicals. (2021, May 14).
  • MDPI. (2025, October 31). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Hilaris Publisher. (2025, January 14).
  • Wiley Online Library. (2025, October 19). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents.

Sources

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol. As no specific Safety Data Shee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol. As no specific Safety Data Sheet (SDS) for this novel compound is publicly available, this document synthesizes data from structurally analogous compounds and established laboratory safety standards to create a robust framework for its handling. The core principle is to treat the compound as potentially hazardous, minimizing exposure through rigorous engineering controls and personal protective equipment (PPE).

The benzoxazepine scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[1] This inherent bioactivity necessitates a conservative approach to safety. Analogous tetrahydro-1,4-benzoxazepine derivatives are classified as harmful if swallowed, and are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, the following protocols are designed to provide a comprehensive barrier against these potential hazards.

Hazard Assessment and Core Defense Strategy

The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion. Our defense strategy is built on the hierarchy of controls, prioritizing engineering solutions before relying on PPE.

  • Engineering Control: All handling of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[4] This is the most critical step in preventing the inhalation of aerosols or vapors.[4]

  • Personal Protective Equipment (PPE): PPE serves as the final barrier between the researcher and the chemical. The selection and proper use of PPE are paramount to ensuring personal safety.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the mandatory PPE for all procedures involving this compound. The rationale for each recommendation is grounded in the potential hazards identified from similar chemical structures.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). When there is a significant risk of splashing, supplement with a full-face shield.[4][5]Protects against splashes and aerosols, preventing contact with mucous membranes. Analogous compounds are known to cause serious eye irritation.[2][3]
Hand Protection Wear chemical-impermeable nitrile gloves. For operations with a higher risk of splashes or for prolonged tasks, double-gloving is required.[4][6]Provides a direct barrier against skin contact. Related benzoxazepine structures are classified as skin irritants.[2][3] Always inspect gloves for tears or holes before use.[4]
Body Protection Wear a disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting knit cuffs.[7][8]Prevents contamination of personal clothing and protects the skin from accidental spills. The gown should close in the back to provide a solid barrier in the front.[8]
Respiratory Protection Not typically required when work is performed within a certified chemical fume hood. If there is a failure of engineering controls or during a large spill cleanup, a NIOSH-approved respirator with an appropriate chemical cartridge is necessary.[6]A fume hood provides primary respiratory protection. A respirator is a critical backup for emergency situations to prevent inhalation of irritant vapors or aerosols.[3]

Operational and Disposal Plans

A systematic workflow is essential to minimize risk. The following step-by-step guidance covers the entire handling process, from preparation to disposal.

Experimental Workflow Diagram

G cluster_0 1. Preparation Phase cluster_1 2. Handling Phase (Inside Fume Hood) cluster_2 3. Post-Handling Phase cluster_3 4. Waste Disposal a Verify Fume Hood Certification b Locate & Test Safety Shower/Eyewash a->b c Don PPE: Gown, Goggles, Inner Gloves b->c d Don Outer Gloves (over gown cuff) c->d e Weigh Compound d->e f Prepare Solution e->f g Perform Reaction/ Assay f->g h Seal Primary Containers g->h i Decontaminate Work Surface h->i p Segregate Liquid Waste (Solvents, reaction mixtures) h->p j Doff Outer Gloves (Dispose as waste) i->j k Doff Gown j->k o Segregate Solid Waste (Gloves, Gown, etc.) j->o l Doff Goggles k->l k->o m Doff Inner Gloves l->m n Wash Hands Thoroughly m->n m->o q Label Waste Containers (Full Chemical Name) o->q p->q r Store in Satellite Accumulation Area q->r

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol
© Copyright 2026 BenchChem. All Rights Reserved.